PSMA binder-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H94N12O21 |
|---|---|
Molecular Weight |
1403.5 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-carboxyphenyl)methyl-[6-[[4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[3-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propylamino]propan-2-yl]amino]-3-phenylpropan-2-yl]amino]butanoyl]amino]hexanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C67H94N12O21/c80-54(68-27-10-3-8-18-57(83)79(41-48-19-21-49(22-20-48)64(94)95)30-11-9-17-50(65(96)97)73-67(100)74-51(66(98)99)23-26-58(84)85)24-25-55(81)71-53(40-47-15-6-2-7-16-47)63(93)72-52(39-46-13-4-1-5-14-46)62(92)70-29-12-28-69-56(82)42-75-31-33-76(43-59(86)87)35-37-78(45-61(90)91)38-36-77(34-32-75)44-60(88)89/h1-2,4-7,13-16,19-22,50-53H,3,8-12,17-18,23-45H2,(H,68,80)(H,69,82)(H,70,92)(H,71,81)(H,72,93)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,94,95)(H,96,97)(H,98,99)(H2,73,74,100)/t50-,51-,52-,53-/m0/s1 |
InChI Key |
ZZGCEKMYLHQTPD-DLWBLUATSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PSMA Binders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the mechanism of action for well-characterized Prostate-Specific Membrane Antigen (PSMA) binders. The term "PSMA binder-3" is not specifically identified in the reviewed literature; therefore, this document provides a comprehensive overview of the core mechanisms attributable to high-affinity PSMA-targeting ligands, such as PSMA-617, which are representative of this class of molecules.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. PSMA binders are small molecules or antibodies that bind with high affinity and specificity to the extracellular domain of PSMA. When conjugated to radionuclides, these binders facilitate the targeted delivery of radiation to tumor cells, leading to cell death while minimizing damage to surrounding healthy tissues. The core mechanism of action involves high-affinity binding to PSMA, subsequent internalization of the ligand-receptor complex, and the induction of DNA damage via radionuclide emissions. Furthermore, PSMA expression itself modulates intracellular signaling pathways, promoting a pro-survival phenotype that can be influenced by PSMA-targeted interventions.
Core Mechanism of Action
The therapeutic efficacy of PSMA binders, particularly in the context of radioligand therapy, is a multi-step process initiated by the specific binding of the ligand to PSMA expressed on prostate cancer cells.
High-Affinity Binding to PSMA
PSMA binders are designed to interact with the enzymatic active site of PSMA with high affinity. PSMA, also known as glutamate (B1630785) carboxypeptidase II, possesses a binuclear zinc active site that is the recognition point for many urea-based PSMA ligands.[1][2] This high-affinity interaction is critical for the retention of the therapeutic agent at the tumor site. The binding affinity is typically quantified by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding.
Internalization of the PSMA-Binder Complex
Upon binding of a ligand, the PSMA-ligand complex is internalized by the cancer cell.[3] This process is crucial for delivering therapeutic payloads, such as radionuclides, directly into the cell where they can exert their cytotoxic effects. Approximately 75% of radioligands with affinity for PSMA are internalized within the first 3 hours after incubation on LNCaP cells.[3] The rate of internalization is a key parameter in determining the therapeutic efficacy of PSMA-targeted radioligand therapies.
Radionuclide-Induced Cell Death
For PSMA binders used in radioligand therapy (e.g., ¹⁷⁷Lu-PSMA-617), the internalized radionuclide emits radiation (e.g., beta particles from ¹⁷⁷Lu) over a short distance.[4] This radiation induces DNA damage, primarily through the formation of double-strand breaks, which disrupts the cell's ability to replicate and triggers apoptosis (programmed cell death).[4][5] The targeted delivery of radiation maximizes the dose to the tumor while limiting exposure to healthy tissues.[5]
Quantitative Data
The binding affinity and internalization rates of PSMA binders are critical parameters that influence their diagnostic and therapeutic efficacy. The following tables summarize quantitative data for representative PSMA binders.
| Ligand | Cell Line | Parameter | Value (nM) | Reference |
| PSMA-617 | LNCaP | IC50 | ~5 - 6.9 ± 2.2 | [6] |
| PSMA-617 | C4-2 | IC50 | 4.9 ± 0.9 | [6] |
| PSMA-617 | PC-3 PIP | IC50 | ~71 ± 8 | [6] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | Kd | 4.358 ± 0.664 | [6] |
| PSMA-617 | LNCaP | Ki | 2.34 ± 2.94 | [6] |
| RPS-071 | LNCaP | IC50 | 10.8 ± 1.5 | [7] |
| RPS-072 | LNCaP | IC50 | 6.7 ± 3.7 | [7] |
| RPS-077 | LNCaP | IC50 | 1.7 ± 0.3 | [7] |
| Table 1: Binding Affinity of Various PSMA Binders. |
| Parameter | Value | Reference |
| Internalization rate (λint) | 0.01 - 0.0001 min⁻¹ | [8] |
| Association rate (kon) | 0.1 - 0.01 L/nmol/min | [8] |
| Dissociation rate (koff) | 0.1 - 0.0001 min⁻¹ | [8] |
| Table 2: Simulated Kinetic Parameters for PSMA-Specific Ligands. |
Downstream Signaling Pathways
Emerging evidence suggests that PSMA is not merely a passive cell surface receptor but actively influences key intracellular signaling pathways that promote tumor progression.
The PSMA-Mediated PI3K-AKT Signaling Switch
In prostate cancer cells, PSMA expression has been shown to mediate a switch from the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway.[9][10]
-
Low PSMA Expression: In cells with low PSMA expression, signaling through the β1 integrin and insulin-like growth factor 1 receptor (IGF-1R) complex tends to activate the MAPK/ERK pathway, which is associated with cell proliferation.[9][10]
-
High PSMA Expression: In cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting the β1 integrin/IGF-1R complex. This disruption redirects signaling towards the PI3K-AKT pathway, a key driver of cell survival and resistance to apoptosis.[9][10]
This signaling switch provides a survival advantage to PSMA-expressing tumor cells and represents a potential target for therapeutic intervention.
Experimental Protocols
The characterization of PSMA binders relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled competitor PSMA binder
-
Multi-well plates (24- or 96-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in multi-well plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add a fixed concentration of the radiolabeled ligand.
-
Non-specific Binding: Add the radiolabeled ligand plus a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA).
-
Competition: Add the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 1-2 hours).
-
Washing: Aspirate the medium and wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value.
Internalization Assay
This assay quantifies the amount of a radiolabeled PSMA binder that is internalized into cells versus the amount that remains bound to the cell surface.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled PSMA binder
-
Binding medium
-
Acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) to strip surface-bound ligand
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Incubation: Incubate cells with the radiolabeled PSMA binder at 37°C for various time points.
-
Surface-Bound Fraction: At each time point, place plates on ice, aspirate the medium, and wash with ice-cold binding medium. Add acid wash buffer, incubate briefly, and collect the supernatant (contains surface-bound ligand).
-
Internalized Fraction: Wash the cells again and then lyse them with lysis buffer to release the internalized ligand.
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Western Blot for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of key proteins in the PI3K-AKT and MAPK/ERK signaling pathways to assess their activation state.
Materials:
-
PSMA-positive and -negative cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells under desired conditions (e.g., with or without PSMA binder treatment).
-
Protein Extraction: Lyse cells on ice and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
The mechanism of action of PSMA binders is a well-defined process that begins with high-affinity binding to PSMA on prostate cancer cells, followed by internalization and, in the case of radioligand therapy, radionuclide-induced DNA damage and cell death. Furthermore, the expression of PSMA itself plays a role in modulating intracellular signaling pathways, favoring a pro-survival state. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of PSMA-targeted diagnostics and therapeutics for prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. 177Lu-PSMA-617 Therapy in Mice, with or without the Antioxidant α1-Microglobulin (A1M), Including Kidney Damage Assessment Using 99mTc-MAG3 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Prostate-Specific Membrane Antigen (PSMA) Binders for Researchers and Drug Development Professionals
Introduction to PSMA and PSMA Binders
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[1] Its expression levels correlate with tumor aggressiveness, metastasis, and androgen independence, making it an exceptional target for the diagnosis and therapy of prostate cancer.[2] PSMA binders are molecules designed to specifically bind to the extracellular domain of PSMA with high affinity. These binders are often conjugated with imaging agents (e.g., radionuclides for PET or SPECT imaging) or therapeutic payloads (e.g., particle-emitting radionuclides for targeted radiotherapy), a concept known as "theranostics".[3]
Core Structure of PSMA Binders
Most small-molecule PSMA binders are urea-based peptidomimetics that mimic the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). The general structure consists of three key components:
-
A urea-based binding motif: This pharmacophore is crucial for high-affinity binding to the active site of PSMA.
-
A linker region: This component connects the binding motif to the functional moiety and can be modified to optimize pharmacokinetic properties.
-
A functional moiety: This can be a chelator for radiolabeling (e.g., DOTA, HBED-CC) or a cytotoxic drug.
Quantitative Data of Representative PSMA Binders
The following tables summarize typical quantitative data for well-characterized PSMA binders. This data is provided for illustrative purposes to indicate the performance metrics commonly evaluated for these compounds.
Table 1: In Vitro Binding Affinity of Representative PSMA Binders
| Compound | IC50 (nM) | Kd (nM) | Cell Line | Reference Radioligand |
| PSMA-617 | 2.3 ± 0.9 | 13 ± 1 | PC-3 PIP | [¹²⁵I]IBA-KuE |
| PSMA-11 | 2.1 ± 0.3 | - | LNCaP | [¹²⁵I]MIP-1072 |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | - | 23 ± 1 | PC-3 PIP | [¹⁷⁷Lu]Lu-PSMA-TB-01 |
| CTT1403 | 1.5 ± 0.3 | - | LNCaP | ⁹⁹ᵐTc-MIP-1427 |
Table 2: In Vivo Tumor Uptake of Representative Radiolabeled PSMA Binders in Murine Xenograft Models
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | 4 | 15.6 ± 4.0 |
| [⁶⁸Ga]Ga-PSMA-11 | 22Rv1 | 1.5 | 4.5 ± 0.7 |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 4 | 69 ± 13 |
| [¹⁷⁷Lu]Lu-CTT1403 | PC3-PIP | 72 | 46.0 ± 8.0 |
Key Signaling Pathways Involving PSMA
PSMA is not merely a passive cell surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for developing effective therapeutic strategies.
One of the key pathways modulated by PSMA is the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4] PSMA can activate this pathway, contributing to tumor progression.[4] Additionally, PSMA has been shown to mediate a switch from the MAPK signaling pathway to the PI3K-AKT pathway, further promoting cell survival.[2][5][6]
PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.
PSMA-mediated switch from MAPK to PI3K-AKT signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel PSMA binders. The following sections provide generalized methodologies for key in vitro and in vivo assays.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled PSMA ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC-3 PIP).[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).[7]
-
Radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1072 or ⁹⁹ᵐTc-MIP-1427).[7]
-
Test compound (PSMA binder) at various concentrations.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Gamma counter.
Procedure:
-
Seed PSMA-positive cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add the radiolabeled PSMA ligand at a fixed concentration to each well.
-
Add the test compound at serially diluted concentrations to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known PSMA inhibitor (non-specific binding).
-
Incubate the plate at 4°C for 1-2 hours.
-
Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells (e.g., with NaOH) and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Cell Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled PSMA binder that is bound to the cell surface versus the amount that is internalized into the cell.
Materials:
-
PSMA-positive cells.
-
Radiolabeled PSMA binder.
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity.
-
Cell lysis buffer (e.g., NaOH).
-
Gamma counter.
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Incubate the cells with the radiolabeled PSMA binder at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, wash the cells with ice-cold PBS.
-
To determine the surface-bound fraction, add acid wash buffer, incubate for 5-10 minutes on ice, and collect the supernatant.
-
To determine the internalized fraction, lyse the remaining cells with cell lysis buffer and collect the lysate.
-
Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
Express the results as a percentage of the total added radioactivity that is surface-bound and internalized.
In Vivo Biodistribution Studies in a Murine Model
These studies are essential to evaluate the pharmacokinetics, tumor targeting, and clearance profile of a radiolabeled PSMA binder in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID).[8]
-
PSMA-positive tumor cells for xenograft implantation (e.g., LNCaP, 22Rv1).[8]
-
Radiolabeled PSMA binder.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
Procedure:
-
Subcutaneously implant PSMA-positive tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).[8]
-
Administer a known amount of the radiolabeled PSMA binder to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Dissect and collect organs of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Weigh each organ and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow for PSMA Binder Development
The development and evaluation of a novel PSMA binder typically follows a structured workflow, from initial design and synthesis to preclinical in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Urea-Based PSMA Binders
A Note on "PSMA binder-3": The term "this compound" is not widely referenced in peer-reviewed literature and appears to be a product-specific identifier rather than a universally recognized compound. This guide, therefore, focuses on the foundational principles and methodologies for the discovery and synthesis of the broader class of urea-based Prostate-Specific Membrane Antigen (PSMA) binders, exemplified by well-characterized molecules such as PSMA-617 and PSMA-11.
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane protein significantly overexpressed in prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] This makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy. The development of small molecule inhibitors, particularly those based on a glutamate-urea-lysine (EuK) scaffold, has been a pivotal advancement in the field.[3][4]
Core Structure and Rationale for Urea-Based PSMA Binders
The design of urea-based PSMA inhibitors is centered on mimicking the natural substrate of PSMA, N-acetyl-aspartyl-glutamate. The core pharmacophore consists of a glutamate-urea-lysine (EuK) backbone. This structure effectively docks into the active site of PSMA, with the glutamate portion coordinating with the zinc atom in the enzyme's catalytic domain, leading to high-affinity binding.[3][4] Modifications to this core structure, particularly at the lysine (B10760008) end, allow for the attachment of chelators for radiolabeling (e.g., DOTA for Lutetium-177 or Gallium-68) or other moieties to modulate pharmacokinetic properties.[5]
Synthesis of Urea-Based PSMA Binders
The synthesis of urea-based PSMA binders is commonly achieved through solid-phase peptide synthesis (SPPS), which offers advantages in purification and scalability.[3][6][7] The key step is the formation of the urea (B33335) bond, which can be accomplished using reagents like triphosgene (B27547) or carbonyldiimidazole (CDI) to generate an isocyanate intermediate that then reacts with an amine.[3][8]
A typical solid-phase synthesis workflow for a PSMA binder like PSMA-617 is outlined below.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PSMA-617 Analogue
This protocol is a generalized procedure based on established solid-phase peptide synthesis (SPPS) methods.[5][6][7]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Lys(Mtt)-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
Bis(tert-butyl) L-glutamate hydrochloride
-
Triphosgene
-
Fmoc-2-naphthylalanine
-
Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid
-
DOTA-NHS ester
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
HPLC for purification
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Mtt)-OH and DIPEA, and allow to react for 2-4 hours.
-
Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Urea Formation:
-
In a separate flask, dissolve bis(tert-butyl) L-glutamate hydrochloride and DIPEA in dry DCM.
-
Slowly add this solution to a solution of triphosgene in dry DCM at 0°C to generate the glutamate isocyanate in situ.
-
Add the isocyanate solution to the deprotected lysine on the resin and react for 2-4 hours.
-
-
Mtt Deprotection: Wash the resin and treat with a solution of TFA in DCM to selectively remove the Mtt group from the lysine side chain.
-
Linker and Chelator Coupling: Sequentially couple Fmoc-2-naphthylalanine, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid, and finally DOTA-NHS ester using standard peptide coupling reagents (e.g., HBTU, DIPEA). Perform Fmoc deprotection after each amino acid coupling.
-
Cleavage and Purification: Wash and dry the resin. Treat with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours. Precipitate the crude product in cold diethyl ether, then purify by reverse-phase HPLC.
Protocol 2: Radiolabeling with Lutetium-177
This protocol is a standard method for labeling DOTA-conjugated peptides.
Materials:
-
PSMA binder with DOTA chelator
-
¹⁷⁷LuCl₃ in HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5-5.5)
-
Ascorbic acid (optional, as a radioprotectant)
-
Heating block
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
In a sterile vial, dissolve the PSMA binder in the ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution.
-
Heat the reaction mixture at 90-95°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required for preclinical and clinical use.
Protocol 3: In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC₅₀) of a new binder by measuring its ability to compete with a known radiolabeled PSMA ligand.[9][10]
Materials:
-
PSMA-expressing cells (e.g., LNCaP or PC-3 PIP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled test compound (the new PSMA binder)
-
Binding buffer (e.g., Tris-based buffer with MgCl₂)
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-expressing cells in 24-well plates and allow them to adhere overnight.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Wash the cells with cold PBS.
-
To each well, add a fixed concentration of the radiolabeled PSMA ligand and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of an established unlabeled binder like 2-PMPA).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Protocol 4: In Vivo Biodistribution Study
This protocol evaluates the uptake and clearance of a new radiolabeled PSMA binder in a tumor-bearing mouse model.[11][12][13]
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with LNCaP or PC-3 PIP xenografts)
-
Radiolabeled PSMA binder
-
Sterile saline for injection
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
-
Animal Model: Use male immunodeficient mice bearing subcutaneous PSMA-positive tumors. Tumors are typically grown to a size of 100-200 mm³.
-
Injection: Intravenously inject a cohort of mice with a defined amount of the radiolabeled PSMA binder (e.g., 5 MBq in 100 µL saline).
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a subgroup of mice (typically n=3-4 per time point).
-
Tissue Harvesting: Dissect and collect major organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data reveals the binder's tumor-targeting efficacy and its clearance profile.
Quantitative Data
The binding affinity of PSMA binders is a critical parameter for their efficacy. Below is a summary of reported binding affinities for several well-known urea-based PSMA binders.
| Compound | Cell Line | Assay Type | Binding Affinity (nM) | Reference(s) |
| PSMA-617 | LNCaP | IC₅₀ | 2.34 - 4.9 | [9] |
| PSMA-617 | PC-3 PIP | IC₅₀ | ~71 | [9] |
| PSMA-11 | LNCaP | IC₅₀ | 4.07 - 4.56 (% binding) | [14] |
| RPS-077 | LNCaP | IC₅₀ | 1.7 ± 0.3 | [10] |
| RPS-072 | LNCaP | IC₅₀ | 6.7 ± 3.7 | [10] |
| RPS-071 | LNCaP | IC₅₀ | 10.8 ± 1.5 | [10] |
Note: IC₅₀ values can vary based on experimental conditions, such as the specific radioligand used in the competitive assay.
Signaling Pathways and Experimental Workflows
PSMA-Mediated Signaling
PSMA is not merely a passive cell-surface receptor but an active participant in cellular signaling. High expression of PSMA has been shown to induce a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the β1 integrin/IGF-1R complex, thereby redirecting the signaling cascade.[15][16][17] This understanding is crucial for developing therapies that may synergize with PSMA-targeted agents.
Preclinical Evaluation Workflow
The development of a new PSMA-targeted radiopharmaceutical follows a structured preclinical evaluation process to assess its potential for clinical translation.[18][19]
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN109134602B - A high-efficiency solid-phase preparation method of prostate-specific membrane antigen ligand PSMA-617 - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Development in Radiopharmaceutical Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unraveling PSMA Binder-3: An In-depth Technical Guide on Binding Affinity and Specificity
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation into the publicly available scientific literature and databases for a molecule specifically designated as "PSMA binder-3" (CAS Number: 3049900-51-5) did not yield specific data regarding its binding affinity (Kd), half-maximal inhibitory concentration (IC50), or detailed specificity profile. While this molecule is commercially available, the requisite quantitative biological data and specific experimental protocols to construct a detailed technical guide are not present in the accessible scientific domain.
In light of this information gap, and to provide a valuable and data-rich resource, this guide will focus on a well-characterized and clinically significant Prostate-Specific Membrane Antigen (PSMA) binder: PSMA-617 . This potent ligand has been extensively studied, and a wealth of data exists regarding its binding characteristics, specificity, and the experimental methodologies used for its evaluation. The following sections will provide an in-depth technical guide on PSMA-617 as a representative high-affinity PSMA binder, fulfilling the core requirements of data presentation, detailed protocols, and visualization of relevant pathways and workflows.
An In-depth Technical Guide to PSMA-617: Binding Affinity and Specificity
This guide provides a detailed overview of the binding characteristics of PSMA-617, a leading small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). It is intended for researchers, scientists, and drug development professionals working on PSMA-targeted diagnostics and therapeutics.
Quantitative Data Summary: Binding Affinity of PSMA-617
The binding affinity of PSMA-617 to the PSMA receptor is a critical parameter that underscores its efficacy as a targeting ligand. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). Lower values for both of these metrics are indicative of higher binding affinity.
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | LNCaP | ~5 | [1] |
| C4-2 | 4.9 ± 0.9 | [1] | |
| PC-3 PIP | 71 ± 8 | [1] | |
| Kd | LNCaP | 0.06 | [2] |
Note: Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between different studies.
Experimental Protocols: Methodologies for Characterizing PSMA-617 Binding
The determination of binding affinity is fundamental in the preclinical assessment of PSMA inhibitors. The following are detailed protocols for standard assays used to characterize the binding of PSMA-617.
2.1. Competitive Radioligand Binding Assay
This assay is employed to determine the IC50 of a non-radiolabeled compound (in this case, PSMA-617) by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Binding buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled PSMA-617
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Culture: Culture LNCaP cells to near confluence in 96-well plates.
-
Preparation of Reagents: Prepare a stock solution of unlabeled PSMA-617 in a suitable solvent (e.g., DMSO) and perform serial dilutions in binding buffer to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[3]
-
Binding Assay:
-
Wash the cells twice with ice-cold PBS.[3]
-
To determine total binding, add the radiolabeled ligand at a fixed concentration (typically at or below its Kd) in binding buffer to designated wells.
-
To determine non-specific binding, add the radiolabeled ligand along with a high concentration of unlabeled PSMA-617 (e.g., 10 µM).[3]
-
For the competition curve, add the radiolabeled ligand and varying concentrations of unlabeled PSMA-617 to the remaining wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by aspirating the medium. Wash the cells three times with ice-cold PBS to remove any unbound radioligand.[3]
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH). Transfer the lysates to counting tubes and measure the radioactivity using a gamma counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled PSMA-617 and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
2.2. Internalization Assay
This assay quantifies the extent to which PSMA-617 is internalized by cells following receptor binding.
Procedure:
-
Cell Preparation: Seed PSMA-positive cells in 24-well plates and culture overnight.
-
Incubation: Add radiolabeled PSMA-617 to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Surface-Bound Ligand Removal: At each time point, wash the cells with ice-cold PBS. To remove the surface-bound radioligand, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period. Collect the supernatant containing the surface-bound fraction.
-
Internalized Ligand Measurement: Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioligand.
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter. The percentage of internalization is calculated as the ratio of internalized radioactivity to the total cell-associated radioactivity (surface-bound + internalized).
Mandatory Visualizations
3.1. Experimental Workflow: Competitive Binding Assay
3.2. Signaling Pathway: PSMA-Mediated Activation of PI3K-AKT
PSMA expression and its enzymatic activity can influence key cellular signaling pathways that are implicated in the progression of prostate cancer.
3.3. Logical Relationship: PSMA-Induced Signaling Switch
High PSMA expression can lead to a shift in cellular signaling from the MAPK pathway to the PI3K-AKT pathway.
References
In Vitro Characterization of Novel PSMA Binders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of novel Prostate-Specific Membrane Antigen (PSMA) binders. While the specific designation "PSMA binder-3" does not correspond to a universally recognized molecule in the scientific literature, this document details the characterization of several representative PSMA-targeting agents, offering insights into their binding affinity, cellular uptake, and potential for therapeutic and diagnostic applications. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the development of new PSMA-targeted radiopharmaceuticals and other therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for a selection of recently developed PSMA binders, providing a comparative view of their in vitro performance.
Table 1: Binding Affinity of PSMA Binders
| Compound | Cell Line | Assay Type | IC50 (nM) | K_D (nM) | K_i (nM) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | Radioligand Binding | - | 23 ± 1 | - | [1][2] |
| RPS-071 | LNCaP | Competitive Binding | 10.8 ± 1.5 | - | - | [3][4] |
| RPS-072 | LNCaP | Competitive Binding | 6.7 ± 3.7 | - | - | [3][4] |
| RPS-077 | LNCaP | Competitive Binding | 1.7 ± 0.3 | < 0.40 (μM) | - | [3][4] |
| Lu-HTK03121 | LNCaP | Competitive Binding | - | - | 2.40 ± 0.10 | [5] |
| Lu-HTK03123 | LNCaP | Competitive Binding | - | - | 1.76 ± 0.69 | [5] |
| TNB-585 | 22RV1 | Flow Cytometry | 24.1 - 38.4 (EC50) | - | - | [6] |
| DBCO-PEG4-CTT-54 | LNCaP | Competitive Inhibition | 1.0 | - | - | [7][8] |
| DBCO-PEG4-CTT-54.2 | LNCaP | Competitive Inhibition | 6.6 | - | - | [7][8] |
| [⁸⁹Zr]PEG-(DFB)1(ACUPA)3 | PC3-Pip | Saturation Binding | - | 30.9 | - | [9] |
| PSMA-617 | LNCaP | Competitive Binding | 7.8 | - | - | [10] |
| BT-117016 | LNCaP | Competitive Binding | 96.8 | - | - | [10] |
| BT-117003 | LNCaP | Competitive Binding | 425.0 | - | - | [10] |
| DTPA conjugate | rhPSMA | NAALADase Assay | 0.8 ± 0.3 | - | - | [11] |
| CHX-A''-DTPA conjugate | rhPSMA | NAALADase Assay | 0.8 ± 0.1 | - | - | [11] |
| DOTA conjugate | rhPSMA | NAALADase Assay | 0.8 ± 0.3 | - | - | [11] |
| Alb-L4 | LNCaP | Competitive Fluorescence | - | - | < 0.12 | [12] |
| Alb-L5 | LNCaP | Competitive Fluorescence | - | - | < 0.12 | [12] |
| Alb-L3 | LNCaP | Competitive Fluorescence | - | - | < 0.12 | [12] |
Table 2: Cellular Uptake and Internalization of PSMA Binders
| Compound | Cell Line | Time (h) | Total Uptake (% Added Activity) | Internalized Fraction (% Added Activity) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 2 | 64 ± 1% | 19 ± 2% | [1][2] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 4 | 69 ± 3% | 22 ± 3% | [1][2] |
| ¹⁷⁷Lu-RPS-063 | LNCaP | 4 | 30.0 ± 3.1 %ID/g | - | [3] |
| ¹⁷⁷Lu-RPS-071 | LNCaP | 4 | 12.4 ± 0.9 %ID/g | - | [3] |
| Various Radioligands | PC-3 PIP | - | 55-70% | 10-15% | [13] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for the characterization of novel PSMA binders.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for PSMA by measuring its ability to displace a known radioligand.[14]
Materials:
-
PSMA-positive cells (e.g., LNCaP)[14]
-
96-well plates[14]
-
Radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹⁸F]DCFPyL)[14]
-
Unlabeled competitor ligand (test compound)
-
Assay buffer (e.g., RPMI-1640 with 0.25% BSA)[10]
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[14]
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand in assay buffer.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of the radioligand to a set of wells.
-
Competitive Binding: Add the fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand to another set of wells.
-
Nonspecific Binding: Add the fixed concentration of the radioligand and a high concentration of a known PSMA inhibitor (e.g., 2-PMPA) to a third set of wells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.[10]
-
Washing: Wash the cells with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Uptake and Internalization Assay
This assay quantifies the extent to which a PSMA binder is taken up by and internalized into PSMA-expressing cells.
Materials:
-
PSMA-positive (e.g., PC-3 PIP, LNCaP) and PSMA-negative (e.g., PC-3 flu) cells[1][7]
-
24-well plates
-
Radiolabeled PSMA binder
-
Binding buffer (e.g., RPMI-1640 with 0.25% BSA)
-
Acid wash buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 2.5)[9]
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed both PSMA-positive and PSMA-negative cells into 24-well plates and allow them to adhere overnight.
-
Incubation: Add the radiolabeled PSMA binder to the wells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).[7]
-
Washing: At each time point, wash the cells with ice-cold binding buffer to remove unbound ligand.
-
Acid Wash (to determine internalized fraction):
-
Add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioactivity.[9]
-
Collect the supernatant (surface-bound fraction).
-
-
Cell Lysis: Lyse the remaining cells with lysis buffer (internalized fraction).
-
Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis:
-
Total Cell Uptake: Sum of the surface-bound and internalized radioactivity.
-
Internalized Fraction: Radioactivity in the cell lysate.
-
Express results as a percentage of the total added activity.
-
Cytotoxicity Assay
This assay assesses the ability of a PSMA binder, often conjugated to a cytotoxic payload, to kill PSMA-expressing cancer cells.
Materials:
-
PSMA-positive cancer cells (e.g., LNCaP)
-
96-well plates
-
PSMA binder-drug conjugate
-
Cell viability reagent (e.g., MTT, resazurin)[15]
-
Plate reader
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate.
-
Treatment: Add serial dilutions of the PSMA binder-drug conjugate to the wells and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro characterization of PSMA binders.
References
- 1. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuating CD3 affinity in a PSMAxCD3 bispecific antibody enables killing of prostate tumor cells with reduced cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and characterization of a novel prostate-specific membrane antigen-targeted radioligand modified with a fatty acid albumin binder for optimized circulation half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Target Validation of PSMA Binders in Prostate Cancer: An In-depth Technical Guide
Disclaimer: The term "PSMA binder-3" appears to be a commercial designation for a molecule with CAS number 3049900-51-5.[1][2][3][4][5] As of this writing, there is a lack of publicly available, peer-reviewed scientific literature and data specifically validating this compound. Therefore, this guide will focus on the comprehensive target validation process for Prostate-Specific Membrane Antigen (PSMA) binders in prostate cancer, utilizing data and protocols from well-characterized and clinically relevant PSMA-targeting agents.
Introduction to PSMA as a Therapeutic Target
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate (B1630785) carboxypeptidase II, is a type II transmembrane glycoprotein.[6] It is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastatic potential, and castration-resistant disease.[7][8] This high level of expression, coupled with low expression in most normal tissues, makes PSMA an exceptional target for both diagnostic imaging and therapeutic intervention in prostate cancer.[8][9] Upon binding of a ligand, the PSMA-ligand complex is internalized, providing a mechanism for delivering therapeutic payloads directly into cancer cells.[10]
PSMA Signaling Pathways in Prostate Cancer
PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. A key mechanism involves the redirection of cellular signaling from the MAPK pathway to the PI3K-AKT survival pathway.[1][11][12]
In cells with low PSMA expression, a complex of β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which is associated with cell proliferation.[11] However, in prostate cancer cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1. This interaction disrupts the β1 integrin/IGF-1R complex, leading to the activation of the PI3K-AKT signaling pathway, which promotes cell survival and tumor progression.[1][11][12] This signaling switch is a critical aspect of PSMA's function in prostate cancer pathogenesis.
Target Validation Workflow for PSMA Binders
The validation of a novel PSMA binder involves a multi-stage process, progressing from initial in vitro characterization to in vivo efficacy and safety studies. This workflow ensures a comprehensive evaluation of the binder's potential as a therapeutic agent.
Quantitative Data for Representative PSMA Binders
The following table summarizes key quantitative data for several well-characterized PSMA binders from preclinical and clinical studies. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| PSMA-617 | Competitive Binding | LNCaP | Ki (nM) | 2.34 ± 2.94 | [13] |
| Competitive Binding | C4-2 | IC50 (nM) | 4.9 ± 0.9 | [13] | |
| Competitive Binding | PC-3 PIP | IC50 (nM) | ~71 ± 8 | [13] | |
| [¹⁷⁷Lu]Lu-PSMA-617 | Saturation Binding | LNCaP | Kd (nM) | 4.358 ± 0.664 | [13] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | Saturation Binding | PC-3 PIP | Kd (nM) | 23 ± 1 | [14] |
| Cellular Uptake (4h) | PC-3 PIP | % Uptake | 69 ± 3 | [14] | |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Cellular Uptake | PC-3 PIP | % Uptake | 54-58 | [15] |
| MIP-1404 | Saturation Binding | LNCaP | Kd (nM) | 1.07 | |
| MIP-1405 | Saturation Binding | LNCaP | Kd (nM) | 4.35 | |
| Lu-HTK03121 | Saturation Binding | LNCaP | Kd (nM) | 2.40 ± 0.10 | [16] |
| Lu-HTK03123 | Saturation Binding | LNCaP | Kd (nM) | 1.76 ± 0.69 | [16] |
| [⁶⁴Cu]Cu-PSMA-CM | Saturation Binding | 22Rv1 | Kd (nM) | 25.32 ± 3.49 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments in the validation of PSMA binders.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50 and subsequently Ki) of an unlabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.
-
Materials:
-
Procedure:
-
Cell Culture: Culture PSMA-expressing cells to near confluence and seed them in multi-well plates (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[13]
-
Ligand Preparation: Prepare serial dilutions of the unlabeled test binder in binding buffer (e.g., from 10⁻¹² to 10⁻⁶ M). Prepare a working solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).[13]
-
Assay Setup:
-
Total Binding: Wells containing cells, radioligand, and binding buffer.
-
Non-specific Binding: Wells containing cells, radioligand, and a high concentration of an unlabeled known PSMA inhibitor (e.g., 2-PMPA) to saturate PSMA receptors.
-
Competition: Wells containing cells, radioligand, and the serial dilutions of the unlabeled test binder.[11]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Termination and Washing: Terminate the reaction by aspirating the medium. Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.[13]
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1 M NaOH) and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.[13]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the unlabeled test binder. Determine the IC50 value using non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[11]
-
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay assesses the ability of a PSMA binder, often conjugated to a cytotoxic payload, to kill prostate cancer cells in a dose-dependent manner.
-
Materials:
-
Prostate cancer cell lines (PSMA-positive, e.g., LNCaP; PSMA-negative control, e.g., PC-3).[18]
-
96-well plates.
-
Test compound (PSMA binder conjugate).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.[19]
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[20]
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the log concentration of the compound to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of a PSMA binder in a living organism.
-
Materials:
-
Procedure:
-
Cell Preparation: Culture the desired prostate cancer cell line. Harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.[22]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of the immunodeficient mice.[23]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[23]
-
Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound and a vehicle control via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker analysis).[24]
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Conclusion
The validation of PSMA as a therapeutic target in prostate cancer is well-established, supported by a robust body of preclinical and clinical evidence. The process of validating a new PSMA binder is a systematic endeavor that relies on a series of well-defined in vitro and in vivo experiments. By quantifying binding affinity, cellular uptake, cytotoxicity, and in vivo efficacy, researchers can thoroughly characterize novel PSMA-targeting agents. This rigorous validation process is essential for the development of new, effective, and safe targeted therapies for patients with prostate cancer. While specific data for "this compound" is not available in the scientific literature, the principles and protocols outlined in this guide provide a comprehensive framework for the evaluation of any new PSMA-targeting compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS No. 3049900-51-5 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSMA-binding agents: versatile against prostate cancer - German Cancer Research Center [dkfz.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of human prostate cancer cell lines in vitro and induction of apoptosis using 213Bi-Herceptin alpha-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]
- 22. researchgate.net [researchgate.net]
- 23. In vivo prostate tumor xenograft assay [bio-protocol.org]
- 24. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Analysis of Small Molecule PSMA Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "PSMA binder-3" is not publicly available in the reviewed scientific literature. This guide therefore provides a comparative analysis of several well-characterized, high-affinity small molecule ligands for the Prostate-Specific Membrane Antigen (PSMA), which are pivotal in the research and clinical landscape of prostate cancer diagnostics and therapeutics.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Small molecule PSMA ligands, which can be labeled with radioisotopes for imaging (e.g., Gallium-68, Fluorine-18) or therapy (e.g., Lutetium-177, Actinium-225), have revolutionized the management of this disease. These ligands are typically based on a glutamate-urea-lysine (GUL) or similar scaffold that specifically binds to the enzymatic active site of PSMA. This technical guide provides a comparative overview of key small molecule PSMA ligands, focusing on their binding affinities, preclinical performance, and the experimental methodologies used for their characterization.
Comparative Data of Selected Small Molecule PSMA Ligands
The following tables summarize key quantitative data for some of the most well-studied small molecule PSMA ligands. These include PSMA-617, PSMA I&T, and DCFPyL, which are widely used in clinical and research settings, alongside newer developments such as ligands conjugated to albumin binders to enhance pharmacokinetic properties.
Table 1: In Vitro Binding Affinity of Selected Small Molecule PSMA Ligands
| Ligand | Binding Affinity (Ki or IC50, nM) | Cell Line | Assay Type | Reference |
| PSMA-617 | 2.3 ± 2.9 (Ki) | LNCaP | Competition Binding Assay | [1] |
| PSMA-11 | 12.0 ± 2.8 (Ki) | LNCaP | Competition Binding Assay | [1] |
| DCFPyL | 1.1 ± 0.1 (Ki) | PSMA(+) PC3 PIP | Competition Binding Assay | [2] |
| PSMA I&T | 4.2 ± 0.8 (IC50) | LNCaP | Competition Binding Assay | [3] |
| rhPSMA-7.3 | 2.8 ± 0.5 to 3.6 ± 0.6 (IC50) | LNCaP | Competition Binding Assay | [3] |
| RPS-072 | 6.7 ± 3.7 (IC50) | LNCaP | Competition Binding Assay | [4] |
| RPS-077 | 1.7 ± 0.3 (IC50) | LNCaP | Competition Binding Assay | [4] |
Table 2: In Vivo Tumor Uptake of Selected Radiolabeled Small Molecule PSMA Ligands in Preclinical Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at time p.i.) | Reference |
| 177Lu-PSMA-617 | LNCaP xenografts | 15.1 (1 h) | [5] |
| 177Lu-PSMA I&T | LNCaP xenografts | 4.1 ± 1.1 (24 h) | [3] |
| 18F-DCFPyL | PSMA(+) PC3 PIP xenografts | >300:1 tumor-to-muscle ratio (2 h) | [2] |
| 177Lu-HTK01169 (with albumin binder) | LNCaP xenografts | 55.9 (24 h) | [5] |
| 177Lu-PSMA-NARI-56 (with albumin binder) | LNCaP xenografts | 40.56 ± 10.01 (24 h) | [6] |
| 177Lu-PSMA-TB-01 (with transthyretin binder) | PC-3 PIP xenografts | 69 ± 13 (4 h) | [7][8] |
| 177Lu-RPS-072 (with albumin binder) | LNCaP xenografts | 34.9 ± 2.4 (24 h) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel PSMA ligands. Below are generalized protocols for key experiments cited in the literature.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a non-radiolabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to PSMA.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3-PIP) are cultured in appropriate media and seeded in 24- or 96-well plates.[9]
-
Assay Setup:
-
Cells are washed with a binding buffer (e.g., HEPES buffered saline).
-
A fixed concentration of a known PSMA radioligand (e.g., 18F-DCFPyL or 177Lu-PSMA-617) is added to each well.[9]
-
Serial dilutions of the unlabeled competitor ligand (the compound to be tested) are added to the wells.
-
For determining non-specific binding, a high concentration of a known unlabeled PSMA inhibitor (e.g., 2-PMPA) is added to a set of wells.[10]
-
-
Incubation: The plate is incubated for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or 37°C).
-
Washing: Unbound radioligand is removed by washing the cells with ice-cold binding buffer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma or beta counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Internalization Assay
This assay quantifies the rate and extent to which a radiolabeled PSMA ligand is internalized by PSMA-expressing cells.
-
Cell Culture: PSMA-positive cells are seeded in multi-well plates and allowed to adhere.
-
Incubation with Radioligand: The cells are incubated with the radiolabeled PSMA ligand at 37°C for various time points. To distinguish between membrane-bound and internalized radioactivity, a parallel set of cells can be incubated at 4°C, a condition that permits binding but inhibits internalization.[11][12]
-
Acid Wash: At each time point, the medium is removed. To separate the surface-bound from the internalized radioligand, the cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) which strips the surface-bound ligand.[13] The radioactivity in this acidic wash represents the membrane-bound fraction.
-
Cell Lysis: The remaining cells are lysed (e.g., with 1M NaOH) to release the internalized radioligand.[13] The radioactivity in the lysate represents the internalized fraction.
-
Radioactivity Measurement: The radioactivity of the membrane-bound and internalized fractions is measured.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of the total cell-associated radioactivity (membrane-bound + internalized) at each time point.
In Vivo Biodistribution Studies
These studies are performed in animal models (typically mice bearing human prostate cancer xenografts) to evaluate the uptake, distribution, and clearance of a radiolabeled PSMA ligand.
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-PIP). Tumors are allowed to grow to a suitable size.
-
Radiotracer Administration: A known amount of the radiolabeled PSMA ligand is administered to the mice, typically via intravenous injection.[14]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected.[6]
-
Radioactivity Measurement: The wet weight of each tissue sample is determined, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs. Tumor-to-organ ratios are also calculated to evaluate the imaging or therapeutic potential.
Visualizations
PSMA Signaling Pathway
The binding of a ligand to PSMA can trigger downstream signaling events. While the primary application of these small molecules is for targeted delivery of radiation, understanding the biological consequences of PSMA engagement is an active area of research.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[10]
Experimental Workflow for PSMA Ligand Screening
The development of new PSMA ligands follows a structured screening process to identify candidates with optimal properties for clinical translation.
Caption: A generalized workflow for the preclinical evaluation of novel PSMA ligands.
Structure-Activity Relationship of PSMA Ligands
The affinity and pharmacokinetic properties of small molecule PSMA ligands are highly dependent on their chemical structure, which typically consists of three main components.
Caption: Key structural components influencing the properties of small molecule PSMA ligands.
Conclusion
The field of small molecule PSMA ligands is rapidly evolving, with ongoing efforts to develop new agents with improved tumor targeting, faster clearance from non-target organs, and enhanced therapeutic efficacy. The comparative data and standardized experimental protocols presented in this guide are intended to provide a framework for the evaluation of existing and novel PSMA-targeting agents. Future innovations, such as the incorporation of albumin binders and the development of ligands for alpha-particle therapy, promise to further advance the management of prostate cancer.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Novel Prostate-Specific Membrane Antigen (PSMA) Binders: A Technical Overview
DISCLAIMER: The term "PSMA binder-3" does not correspond to a specific, publicly documented molecule in the provided research. This guide synthesizes preliminary efficacy data from studies on various well-characterized Prostate-Specific Membrane Antigen (PSMA) binders to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1] The development of small molecules and antibodies that bind to PSMA with high affinity has led to significant advancements in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] These PSMA binders can be conjugated with radioisotopes to deliver cytotoxic radiation directly to tumor cells, a strategy known as Radioligand Therapy (RLT).[1]
A key challenge in developing small-molecule PSMA inhibitors for therapeutic applications is their rapid renal clearance, which can limit the radiation dose delivered to the tumor.[4][5] To overcome this, researchers have explored modifications such as the inclusion of albumin-binding or transthyretin-binding motifs. These modifications are designed to increase the circulating half-life of the radioligand, thereby enhancing tumor uptake and therapeutic efficacy.[4][5][6][7][8] This whitepaper provides a technical guide to the preliminary efficacy data, experimental protocols, and mechanisms of action for several novel PSMA binders.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various PSMA binders.
Table 1: In Vitro Performance of PSMA Binders
| Compound | Cell Line | Parameter | Value | Citation(s) |
| CTT1401 | PC3-PIP (PSMA+) | Cellular Uptake (4h) | 72.3 ± 0.9 %ID/mg | [4] |
| CTT1403 (Albumin Binder) | PC3-PIP (PSMA+) | Cellular Uptake (4h) | 86.0 ± 0.5 %ID/mg | [4] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 (Transthyretin Binder) | PC3-PIP (PSMA+) | Cellular Uptake (4h) | 69 ± 3% | [6][9] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC3-PIP (PSMA+) | Binding Affinity (KD) | 23 ± 1 nM | [6] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP (PSMA+) | Binding Affinity (KD) | 13 ± 1 nM | [6] |
| ⁶⁴Cu-PSMA-BCH | 22Rv1 (PSMA+) | Binding Affinity (Kd) | 0.59 nM | [10] |
| ⁶⁴Cu-PSMA-CM (Albumin Binder) | 22Rv1 (PSMA+) | Binding Affinity (Kd) | 4.58 nM | [10] |
| ⁶⁴Cu-PSMA-CM | 22Rv1 (PSMA+) | Cellular Uptake (120 min) | 5.45 ± 0.42 %IA/10⁶ cells | [10] |
| ¹⁷⁷Lu-PSMA-ALB-53 (Albumin Binder) | PC-3 PIP (PSMA+) | Cellular Uptake | 54-58% | [7] |
| ¹⁷⁷Lu-PSMA-ALB-56 (Albumin Binder) | PC-3 PIP (PSMA+) | Cellular Uptake | 54-58% | [7] |
| ¹⁷⁷Lu-Alb-L4 (Albumin Binder) | PC3 PIP (PSMA+) | Cellular Uptake (2h) | ~60% | [11] |
| ¹⁷⁷Lu-Alb-L5 (Albumin Binder) | PC3 PIP (PSMA+) | Cellular Uptake (2h) | ~75% | [11] |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%IA/g) | Key Organ Uptake (%IA/g) | Citation(s) |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP Xenograft | 4h | 69 ± 13 | Blood: 16 ± 1 (at 1h) | [6][9] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP Xenograft | 96h | 31 ± 8 | N/A | [6][9] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP Xenograft | 4h | 23.31 ± 0.94 | N/A | [12] |
| ¹⁷⁷Lu-Alb-L2 (Albumin Binder) | PC3 PIP Xenograft | 2h | 17.45 ± 6.51 | N/A | [11] |
Table 3: Therapeutic Efficacy in Animal Models
| Compound | Tumor Model | Key Efficacy Metric | Result | Citation(s) |
| CTT1403 (Albumin Binder) | PSMA+ Human Xenograft | Tumor Growth | 90-95% reduction in volume | [4] |
| CTT1403 (Albumin Binder) | PSMA+ Human Xenograft | Median Survival | >120 days | [4] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP Xenograft | Median Survival (37 MBq) | 34 days (vs. 26 days control) | [12] |
| ¹⁷⁷Lu-PSMA-617 | LNCaP Xenograft | Median Survival (111 MBq) | 40 days (vs. 26 days control) | [12] |
| ¹⁷⁷Lu-PSMA-ALB-56 | PC-3 PIP Xenograft | Antitumor Effect | Better than ¹⁷⁷Lu-PSMA-617 at same activity | [7] |
| [¹⁷⁷Lu]Lu-BT-117016 | LNCaP Xenograft | Tumor Growth Suppression | Comparable efficacy to ¹⁷⁷Lu-PSMA-617 at a ~6-fold lower dose | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies.
Cell Lines and Culture
-
PSMA-Positive Cells: PC-3 PIP, 22Rv1, and LNCaP human prostate cancer cell lines are commonly used.[4][10][12][13]
-
PSMA-Negative Control Cells: PC-3 (or PC-3 flu) cells serve as a negative control to demonstrate PSMA-specific binding and uptake.[6][12][13]
-
Culture Conditions: Cells are typically propagated in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO₂.[4][13][14]
Radiolabeling Procedure (Example: ¹⁷⁷Lu-DOTA Conjugation)
This protocol describes a common method for labeling DOTA-chelated PSMA binders with Lutetium-177.
-
Chelation: ¹⁷⁷LuCl₃ is added to a solution of the DOTA-conjugated PSMA binder in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) (pH ≈ 5.0).[4]
-
Incubation: The reaction mixture is heated at high temperatures (e.g., 95°C) for a defined period (e.g., 1 hour) to facilitate the incorporation of ¹⁷⁷Lu into the DOTA chelator.[4]
-
Quality Control: The radiochemical yield and purity of the final product are determined using radio-High-Performance Liquid Chromatography (radio-HPLC). Yields are typically expected to be >95%.[4]
In Vitro Cellular Uptake and Internalization Assay
This assay quantifies the extent to which the radiolabeled binder is taken up by and internalized into cancer cells.
-
Cell Seeding: PSMA-positive and PSMA-negative cells are seeded in multi-well plates and allowed to adhere.[14]
-
Incubation: The radiolabeled PSMA binder is added to the cell culture medium at a specific concentration and incubated for various time points (e.g., 15 min, 1h, 2h, 4h, 24h) at 37°C.[4][11][14]
-
Surface-Bound vs. Internalized: At each time point, the radioactive medium is removed. To differentiate surface-bound from internalized radioactivity, cells are washed with a mild acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) which strips surface-bound ligands. The radioactivity in this acid wash represents the surface-bound fraction.
-
Cell Lysis: The cells are then lysed (e.g., using NaOH) to release the internalized radioactivity.[14]
-
Quantification: The radioactivity of the medium, acid wash, and cell lysate is measured using a gamma counter. Uptake is often expressed as a percentage of the injected dose per milligram of protein (%ID/mg) or per number of cells.[4][10]
In Vivo Biodistribution and Efficacy Studies
-
Animal Model: Studies are typically conducted in immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of human PSMA-positive (e.g., PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) tumors.[6][7][15]
-
Administration: The radiolabeled compound is administered to the mice, typically via tail-vein injection.[12]
-
Biodistribution: At selected time points post-injection (e.g., 2, 24, 72, 192 hours), cohorts of mice are euthanized. Tumors and major organs (blood, kidneys, liver, salivary glands, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter. Uptake is expressed as the percentage of the injected activity per gram of tissue (%IA/g).[15]
-
Therapeutic Efficacy: For therapy studies, tumor-bearing mice are treated with therapeutic doses of the radiopharmaceutical. Tumor volume is measured regularly (e.g., with calipers) to monitor growth inhibition compared to a control group. Kaplan-Meier survival analysis is used to assess the impact on overall survival.[7][12]
Visualizations: Pathways and Workflows
Mechanism of Action: PSMA-Targeted Radioligand Therapy
References
- 1. What are PSMA modulators and how do they work? [synapse.patsnap.com]
- 2. PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]
- 5. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 177 Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PSMA Binder-3 Cell Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell binding assays for PSMA (Prostate-Specific Membrane Antigen) binder-3. The protocols detailed below are based on established radioligand binding methodologies and are intended to assist in the characterization and development of novel PSMA-targeting compounds.
I. Introduction to PSMA and its Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells.[1] This overexpression makes it a critical biomarker and a prime target for the development of diagnostic and therapeutic agents for prostate cancer.[1]
PSMA expression levels can influence key cell survival pathways. In cells with low PSMA expression, a signaling complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which promotes cell proliferation. However, in cells with high PSMA expression, PSMA interacts with RACK1, disrupting this complex. This leads to a redirection of signaling from the MAPK/ERK pathway to the PI3K-AKT pathway, which promotes tumor survival and growth.[1] Understanding this "pathway switch" is crucial for interpreting the functional consequences of PSMA-ligand binding.[1]
Below is a diagram illustrating the PSMA-mediated signaling pathway switch.
Caption: PSMA signaling pathway switch from MAPK/ERK to PI3K-AKT.
II. Quantitative Data Summary
The binding affinity of various PSMA binders has been determined using cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.
Table 1: IC50 Values of PSMA Binders
| Cell Line | Ligand | IC50 (nM) | Reference |
| LNCaP | PSMA-617 | ~5 - 6.9 ± 2.2 | [2] |
| C4-2 | PSMA-617 | 4.9 ± 0.9 | [2] |
| PC-3 PIP | PSMA-617 | ~71 ± 8 | [2] |
| LNCaP | RPS-071 | 10.8 ± 1.5 | [3] |
| LNCaP | RPS-072 | 6.7 ± 3.7 | [3] |
| LNCaP | RPS-077 | 1.7 ± 0.3 | [3] |
Table 2: Kd Values of PSMA Binders
| Cell Line | Ligand | Kd (nM) | Reference |
| LNCaP | [¹⁷⁷Lu]Lu-PSMA-617 | 4.358 ± 0.664 | [2] |
| PC-3 PIP | [¹⁷⁷Lu]Lu-PSMA-TB-01 | 23 ± 1 | [4] |
| 22Rv1 | ⁶⁴Cu-PSMA-BCH | 0.59 | [5] |
| 22Rv1 | ⁶⁴Cu-PSMA-CM | 4.58 | [5] |
III. Experimental Protocols
The following are detailed protocols for performing saturation and competitive radioligand binding assays to determine the binding characteristics of PSMA binder-3.
A. General Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay involves cell preparation, the binding reaction, separation of bound and free ligand, and quantification of the bound ligand.
Caption: General workflow for a cell-based radioligand binding assay.
B. Protocol 1: Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled PSMA binder.
Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[2]
-
Radiolabeled this compound
-
Unlabeled PSMA binder (for non-specific binding)
-
Multi-well plates (e.g., 96-well)[1]
-
Gamma or beta counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Ligand Preparation: Prepare serial dilutions of the radiolabeled this compound in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[1]
-
Assay Setup (in triplicate):
-
Incubation: Incubate the plate for 1 hour at an appropriate temperature (e.g., 37°C or 4°C).[6]
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[1]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.[6]
-
Counting: Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.[1][6]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.[1]
-
Plot the specific binding (y-axis) versus the concentration of the radioligand (x-axis).
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
C. Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of an unlabeled this compound by measuring its ability to displace a labeled ligand from the PSMA receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus:
-
Unlabeled this compound (test compound)
-
A radiolabeled PSMA ligand with a known Kd (e.g., [¹⁷⁷Lu]Lu-PSMA-617)[1]
Procedure:
-
Cell Seeding: Prepare cell plates as described in the saturation assay protocol.[1]
-
Ligand Preparation:
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand.[1]
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor and the fixed concentration of radioligand.[1]
-
Competition: Add the serial dilutions of the unlabeled this compound and the fixed concentration of the radioligand.
-
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.[2][6]
-
Cell Lysis and Counting: Follow the same procedure as in the saturation assay.[2]
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled competitor (x-axis).
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value of the this compound.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Therapy of Prostate Cancer with a Long-Lasting Prostate-Specific Membrane Antigen Targeting Agent 90Y-DOTA-EB-MCG - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of PSMA Binders with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the radiolabeling of Prostate-Specific Membrane Antigen (PSMA) binders with Lutetium-177 (¹⁷⁷Lu). The protocols and data presented herein are based on established methodologies for widely studied PSMA ligands, such as PSMA-617 and PSMA-I&T, and are intended to guide researchers in the consistent and high-quality preparation of these radiopharmaceuticals for preclinical and clinical research.[1][2]
The therapeutic principle of ¹⁷⁷Lu-labeled PSMA ligands lies in their high-affinity binding to PSMA, a transmembrane protein overexpressed on prostate cancer cells. This targeted delivery of the β⁻-emitting radionuclide ¹⁷⁷Lu allows for a cytotoxic dose to be administered directly to the tumor site.[1]
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-617 with Lutetium-177
This protocol describes a standard manual procedure for the preparation of ¹⁷⁷Lu-PSMA-617.
Materials:
-
PSMA-617 precursor
-
No-carrier-added or carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl[1]
-
Sodium ascorbate (B8700270) buffer (pH 4.5-5.0)[1][3]
-
Ascorbic acid solution (e.g., 50 mg/mL)[1]
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95 °C[1]
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)[4]
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[1]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial at 95 °C for 15-30 minutes.[3]
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[1]
-
Perform quality control checks as described in Protocol 2.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA-617
Quality control is crucial to ensure the safety and efficacy of the radiopharmaceutical. The primary quality control method is determining the radiochemical purity.
Materials:
-
Thin-Layer Chromatography (TLC) strips (e.g., silica (B1680970) gel)
-
Mobile phase (e.g., 0.1N Citrate buffer pH 5)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector[4]
-
Reversed-phase C18 HPLC column[5]
-
Mobile phase gradient (e.g., acetonitrile/water with 0.1% Trifluoroacetic acid (TFA))[5]
TLC Procedure:
-
Spot a small amount of the reaction mixture onto the stationary phase (TLC strip).
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
Calculation: Radiochemical Purity (%) = (Counts in the ¹⁷⁷Lu-PSMA-617 spot / Total counts on the strip) x 100.[1]
HPLC Procedure:
-
HPLC is the preferred method for determining radiochemical purity.[4]
-
Inject a small sample of the final product into the HPLC system.
-
Elute the components using a validated gradient method.
-
The radiodetector will measure the radioactivity of the eluting components.
-
The retention time of the main peak should correspond to the ¹⁷⁷Lu-PSMA-617 reference standard.[6]
-
Radiochemical purity is calculated by integrating the peak areas in the radio-chromatogram.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and evaluation of ¹⁷⁷Lu-labeled PSMA binders.
Table 1: Radiolabeling Parameters and Quality Control
| Parameter | Typical Value/Range | Reference |
| Ligand Amount | 100 - 300 µg | [3] |
| ¹⁷⁷Lu Activity | 5.4 - 15.8 GBq | [3] |
| Reaction Temperature | 95 - 100 °C | [1][4] |
| Reaction Time | 15 - 30 min | [3] |
| pH | 4.5 - 5.5 | [1][2] |
| Radiochemical Purity (RCP) | >95% | [7] |
| Molar Activity | 25.5 GBq/μmol | [8] |
Table 2: In Vitro Binding and Cellular Uptake
| Parameter | Ligand | Cell Line | Value | Reference |
| IC₅₀ | PSMA-617 | LNCaP | ~5 nM | [9] |
| IC₅₀ | PSMA-I&T | PSMA-expressing cells | Nanomolar range | [10] |
| Cell Uptake (4h) | ¹⁷⁷Lu-PSMA-TB-01 | PC-3 PIP | 69 ± 3% | [11] |
| Internalized Fraction (4h) | ¹⁷⁷Lu-PSMA-TB-01 | PC-3 PIP | 22 ± 3% | [11] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Radiolabeling Workflow for ¹⁷⁷Lu-PSMA Binders.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PSMA Binder-3 for In Vivo Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. Small-molecule PSMA binders, which can be labeled with various imaging agents (radionuclides for PET/SPECT or fluorescent dyes for optical imaging), have become invaluable tools in preclinical research. These agents allow for non-invasive, real-time visualization and quantification of PSMA expression in vivo, facilitating drug development and the study of disease progression in mouse models.
This document provides a comprehensive overview and detailed protocols for the use of a generic PSMA binder, referred to here as "PSMA Binder-3," for in vivo imaging in mouse models of prostate cancer. The methodologies described are compiled from established preclinical studies and are intended to serve as a foundational guide for researchers.
Principle of PSMA-Targeted Imaging
PSMA-targeted imaging agents are hybrid molecules composed of three key components: a high-affinityurea-based motif that binds to the enzymatic active site of PSMA, a linker molecule that can be modified to optimize pharmacokinetic properties, and a signaling component, which can be a chelator for radiometal binding or a fluorescent dye. Following intravenous administration, these binders circulate through the bloodstream and accumulate at sites of high PSMA expression, primarily prostate cancer tumors. Unbound agent is typically cleared through the kidneys. The signal emitted from the accumulated agent allows for the visualization of tumors.
Below is a conceptual diagram illustrating the mechanism of a PSMA-targeted imaging agent.
Caption: Mechanism of PSMA-targeted imaging.
I. Radiolabeling of this compound
The choice of label depends on the desired imaging modality. For PET imaging, Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are common choices. For SPECT, Technetium-99m (⁹⁹mTc) or Indium-111 (¹¹¹In) are often used.[1] For fluorescence imaging, near-infrared (NIR) dyes like IRDye 800CW are employed.
Protocol 1: Radiolabeling with Lutetium-177 (¹⁷⁷Lu) for SPECT/Theranostics
This protocol is adapted from standard procedures for labeling PSMA ligands.[2]
Materials:
-
This compound precursor (with a DOTA chelator)
-
[¹⁷⁷Lu]LuCl₃ solution
-
Sodium acetate (B1210297) buffer (1.0 M, pH 5.5)
-
Hydrochloric acid (0.04 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Radio-HPLC and radio-TLC for quality control
Procedure:
-
Prepare a stock solution of the this compound precursor at 0.1 mM in DMSO.
-
In a sterile reaction vial, add 10 µL of the 0.1 mM precursor solution (1.0 nmol).
-
Add 10 µL of 1.0 M sodium acetate buffer.
-
Add 20–50 MBq of [¹⁷⁷Lu]LuCl₃.
-
Adjust the total reaction volume to 100 µL with 0.04 M HCl.
-
Incubate the reaction mixture at an appropriate temperature (often elevated, e.g., 95°C) for 15-30 minutes.
-
After incubation, perform quality control using radio-HPLC and radio-TLC to determine the radiochemical purity. A purity of >95% is generally required.[2]
II. Animal Models and Tumor Inoculation
The choice of mouse model and cell line is critical for the successful evaluation of PSMA-targeted agents.
Protocol 2: Establishment of Prostate Cancer Xenografts
Cell Lines:
Procedure:
-
Culture the selected prostate cancer cells in the appropriate medium (e.g., RPMI 1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[4]
-
Harvest the cells when they reach 80-90% confluency.
-
Resuspend the cells in a mixture of PBS and Matrigel (1:1 or 3:1 ratio) to a final concentration of 5 x 10⁶ cells per 200 µL.[3]
-
Subcutaneously inoculate 200 µL of the cell suspension into the right shoulder of male BALB/c nude mice (6-8 weeks old).[3][4]
-
Allow the tumors to grow to a volume of 100–300 mm³ before initiating imaging or biodistribution studies. Tumor volume can be calculated using the formula: V = (length × width²)/2.[5]
III. In Vivo Imaging Protocols
The following workflows outline the general steps for PET/CT and fluorescence imaging.
Experimental Workflow: In Vivo Imaging and Biodistribution
Caption: General workflow for in vivo imaging and biodistribution studies.
Protocol 3: PET/CT Imaging
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Intravenously inject the radiolabeled this compound (e.g., 0.74 - 5 MBq in 100-200 µL saline) via the tail vein.[3][4]
-
Place the mouse on the scanner bed of a small-animal PET/CT system.
-
Acquire static or dynamic PET scans at predefined time points post-injection (e.g., 3h, 17h, 24h).[5] A typical static scan duration is 15 minutes.[4]
-
Perform a CT scan for anatomical co-registration.
-
Reconstruct the images and analyze regions of interest (ROIs) to quantify tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[4]
Protocol 4: Fluorescence Imaging
Procedure:
-
Inject the fluorescently labeled this compound (e.g., 20 nmol per animal) intravenously into tumor-bearing mice.[5]
-
At various time points (e.g., 4h, 24h), place the anesthetized mouse in an in vivo fluorescence imaging system (e.g., IVIS).[6]
-
Acquire images using the appropriate excitation and emission filters for the specific fluorophore.
-
After the final in vivo scan, the mouse can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm probe localization and biodistribution.[6]
IV. Biodistribution Studies
Ex vivo biodistribution provides quantitative data on the uptake of the imaging agent in various tissues.
Protocol 5: Ex Vivo Biodistribution
Procedure:
-
Following the final imaging time point, euthanize the mice (e.g., by cervical dislocation or cardiac puncture under anesthesia).[4][5]
-
Collect blood and immediately excise organs of interest (e.g., tumor, kidneys, liver, spleen, muscle, heart, lungs, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[4]
V. Data Presentation and Expected Results
Quantitative data from biodistribution and imaging studies are crucial for evaluating the performance of a PSMA binder. Below are representative data tables compiled from studies on various PSMA ligands.
Table 1: Biodistribution of ¹⁷⁷Lu-labeled PSMA Binders in PC-3 PIP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA (24h p.i.)[3] | [¹⁷⁷Lu]Lu-PSMA-617 (24h p.i.)[3] | [¹⁷⁷Lu]Lu-PSMA-617 (4h p.i.)[7][8] |
| Blood | 2.5 ± 0.5 | 0.1 ± 0.0 | 0.05 ± 0.00 |
| Tumor (PC-3 PIP) | 27.5 ± 5.6 | 13.9 ± 3.4 | 23.31 ± 0.94 |
| Kidney | 10.1 ± 1.6 | 3.6 ± 0.4 | - |
| Liver | 0.7 ± 0.1 | 0.2 ± 0.0 | - |
| Spleen | 0.3 ± 0.1 | 0.1 ± 0.0 | - |
| Muscle | 0.2 ± 0.0 | 0.1 ± 0.0 | - |
| Bone | 0.4 ± 0.1 | 0.2 ± 0.0 | - |
| Data are presented as mean ± standard deviation. |
Table 2: Biodistribution of ⁶⁴Cu-labeled PSMA Binders in 22Rv1 Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ⁶⁴Cu-PSMA-CM (24h p.i.)[4] | ⁶⁴Cu-LC-Pyro (24h p.i.)[5] |
| Blood | 0.45 ± 0.11 | - |
| Tumor (22Rv1/PC3 PIP) | 11.85 ± 3.01 | 9.74 ± 2.26 |
| Kidney | 7.91 ± 2.05 | - |
| Liver | 2.05 ± 0.36 | - |
| Spleen | 0.65 ± 0.22 | - |
| Muscle | 0.42 ± 0.12 | - |
| Data are presented as mean ± standard deviation. |
Table 3: Tumor-to-Background Ratios
| Ratio | [¹⁷⁷Lu]Lu-Ibu-DAB-PSMA (24h p.i.)[3] | [¹⁷⁷Lu]Lu-PSMA-617 (24h p.i.)[3] | [¹⁷⁷Lu]Lu-PSMA-617 (4h p.i.)[7][8] |
| Tumor-to-Blood | 11.0 | 139.0 | 434.4 |
| Tumor-to-Kidney | 2.7 | 3.9 | - |
| Tumor-to-Muscle | 137.5 | 139.0 | 857.4 |
| Ratios calculated from the mean %ID/g values. |
VI. Conclusion
The protocols and data presented here provide a comprehensive framework for utilizing PSMA-targeted imaging agents like "this compound" in preclinical mouse models. Successful implementation of these methods will enable researchers to accurately assess tumor targeting, pharmacokinetics, and the overall efficacy of novel PSMA-binding radiopharmaceuticals and fluorescent probes. Adherence to detailed and consistent experimental design is crucial for obtaining reproducible and comparable results.[3]
References
- 1. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Biodistribution Studies of PSMA Binder-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] PSMA-targeted radiopharmaceuticals, which combine a PSMA-binding molecule with a radionuclide, have shown great promise in both imaging (theranostics) and therapy.[1][3] This document provides a detailed protocol for conducting biodistribution studies of a novel hypothetical agent, "PSMA Binder-3," designed for high-affinity binding to PSMA.
The protocol herein is a comprehensive guide covering in vitro cell binding assays, and in vivo biodistribution studies in a preclinical mouse model. The objective of these studies is to characterize the uptake, distribution, and clearance of this compound, providing essential data for its preclinical development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized PSMA signaling pathway upon ligand binding and the experimental workflow for the biodistribution study.
Caption: Generalized PSMA signaling upon ligand binding.
Caption: Experimental workflow for biodistribution studies.
Experimental Protocols
Radiolabeling of this compound
This protocol describes the labeling of this compound with a therapeutic radionuclide (e.g., Lutetium-177).
Materials:
-
This compound
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Sterile, pyrogen-free water
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a sterile vial, combine 10 µg of this compound with 100 µL of sodium acetate buffer.
-
Add 5-10 mCi of ¹⁷⁷LuCl₃ to the vial.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.
In Vitro Cell Binding and Internalization Assays
These assays are crucial to determine the affinity and internalization characteristics of this compound in PSMA-expressing cancer cells.[4][5]
Cell Lines:
Protocol for Cell Binding Assay:
-
Plate PSMA-positive and PSMA-negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer (e.g., RPMI 1640 with 1% BSA).
-
Add increasing concentrations of radiolabeled this compound to the wells.
-
For competition assays, add a saturating concentration of a known non-radiolabeled PSMA inhibitor.[5]
-
Incubate at 4°C for 1 hour to determine total binding.
-
Wash the cells three times with ice-cold binding buffer.
-
Lyse the cells with 1 M NaOH and measure the radioactivity in a gamma counter.
-
Calculate the dissociation constant (Kd) from saturation binding data.
Protocol for Internalization Assay: [4][5]
-
Plate PSMA-positive cells in 24-well plates.
-
Add a fixed concentration of radiolabeled this compound to the wells and incubate at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).[5]
-
At each time point, wash the cells with ice-cold PBS.
-
To differentiate between membrane-bound and internalized radioactivity, first treat the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound ligand.[5]
-
Collect the acidic supernatant (membrane-bound fraction).
-
Lyse the cells with 1 M NaOH to release the internalized radioactivity.
-
Measure the radioactivity in both fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated activity.
In Vivo Biodistribution Studies
This protocol details the procedure for assessing the distribution of radiolabeled this compound in a tumor-bearing mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a PSMA-positive human prostate cancer cell line (e.g., 22Rv1 or LNCaP).[6]
-
Administer a defined amount of radiolabeled this compound (e.g., 1-5 MBq, 50-100 pmol) to each mouse via intravenous tail vein injection.[4]
-
At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize a cohort of mice (n=3-5 per time point).[9]
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands, and intestines).[4][10]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[11]
Data Presentation
Quantitative data from biodistribution studies should be summarized in clear and concise tables to facilitate comparison across different time points and between different tissues.
Table 1: Representative In Vitro Internalization of ¹⁷⁷Lu-PSMA Binder-3 in LNCaP Cells
| Time (hours) | Internalized Radioactivity (% of Total) |
| 1 | 45.2 ± 3.5 |
| 4 | 78.9 ± 5.1 |
| 24 | 92.1 ± 4.8 |
| Data are presented as mean ± standard deviation. |
Table 2: Representative Biodistribution of ¹⁷⁷Lu-PSMA Binder-3 in LNCaP Xenograft-Bearing Mice (%ID/g)
| Organ/Tissue | 1 h p.i. | 24 h p.i. | 96 h p.i. |
| Blood | 2.5 ± 0.6 | 0.1 ± 0.02 | 0.01 ± 0.00 |
| Tumor | 15.8 ± 3.2 | 40.6 ± 10.0 | 25.3 ± 5.7 |
| Kidneys | 107.7 ± 37.2 | 10.5 ± 2.1 | 1.6 ± 0.3 |
| Liver | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Spleen | 0.8 ± 0.2 | 0.3 ± 0.08 | 0.1 ± 0.03 |
| Lungs | 1.5 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Salivary Glands | 5.1 ± 1.1 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.1 ± 0.03 | 0.05 ± 0.01 |
| Bone | 0.9 ± 0.2 | 0.3 ± 0.07 | 0.1 ± 0.02 |
| Data are presented as mean ± standard deviation. p.i. = post-injection. Data are representative and compiled from similar studies.[12] |
Conclusion
This document provides a foundational protocol for the preclinical evaluation of "this compound." Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for assessing the potential of this novel agent for clinical translation in the diagnosis and treatment of prostate cancer. The presented data tables serve as a template for the clear and effective presentation of biodistribution results.
References
- 1. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research | MDPI [mdpi.com]
- 2. What are PSMA modulators and how do they work? [synapse.patsnap.com]
- 3. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Molecular Design on the Tumor Targeting and Biodistribution of PSMA-Binding Tracers Labeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 6. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes: Utilizing PSMA Binder-3 in Competitive Binding Assays for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic stages.[1] This overexpression makes PSMA an exceptional biomarker and a prime target for the development of diagnostic and therapeutic agents for prostate cancer.[1][2][3][4] Competitive binding assays are a cornerstone in drug discovery and pharmacology, providing a robust method to determine the binding affinity of a test compound for a specific receptor.[1][5] This is achieved by measuring the ability of an unlabeled test compound, such as PSMA binder-3, to displace a labeled ligand (often a radioligand) from the PSMA receptor.[1] The resulting data enables the calculation of the half-maximal inhibitory concentration (IC50), which can then be used to determine the inhibition constant (Ki), a direct measure of the test ligand's binding affinity.[1]
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to characterize the affinity of novel ligands like this compound for the PSMA receptor expressed on prostate cancer cells.
PSMA Signaling Pathway
PSMA expression plays a crucial role in prostate cancer progression by modulating key cell survival signaling pathways. In prostate cancer cells, PSMA can influence a switch from the MAPK/ERK pathway to the PI3K-AKT pathway.[6][7][8][9] High PSMA expression is associated with the activation of the PI3K-AKT-mTOR pathway, which promotes tumor growth and survival.[6][10] This signaling shift can be initiated by PSMA's interaction with scaffolding proteins like RACK1, which disrupts the signaling complex of β1 integrin and IGF-1R, thereby redirecting the signal from the MAPK pathway to the PI3K-AKT pathway.[1][8][9] Understanding this pathway is critical for interpreting the functional consequences of PSMA binding by investigational compounds.
Experimental Protocols
General Workflow for a Competitive Radioligand Binding Assay
A competitive binding assay is performed by incubating PSMA-expressing cells with a fixed concentration of a radioligand and varying concentrations of an unlabeled competitor ligand (e.g., this compound). The amount of radioligand bound to the cells is then measured to determine the IC50 value of the competitor.[1]
Protocol 1: Cell Culture and Seeding
-
Cell Line: Use a PSMA-positive human prostate cancer cell line, such as LNCaP or PC-3 PIP.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For PC-3 PIP cells, add puromycin (B1679871) (2 µg/mL) to maintain PSMA expression.[11]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
Protocol 2: Competitive Binding Assay
-
Reagents and Buffers:
-
Assay Buffer: RPMI-1640 with 5% Bovine Serum Albumin (BSA).[2]
-
Radioligand: A known PSMA-targeting radioligand such as [¹⁷⁷Lu]Lu-PSMA-617 or [¹²⁵I]I-MIP-1095. The concentration should be fixed, ideally at or below its Kd value.
-
Unlabeled Competitor: this compound. Prepare serial dilutions in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.[1]
-
Non-specific Binding (NSB) Control: A known PSMA inhibitor at a saturating concentration (e.g., 1-10 µM 2-PMPA).[1][2]
-
-
Assay Procedure:
-
Wash the adhered cells once with assay buffer.
-
Set up the following conditions in triplicate:
-
Total Binding: Add assay buffer and the fixed concentration of the radioligand.
-
Non-specific Binding (NSB): Add the saturating concentration of the known unlabeled inhibitor (e.g., 2-PMPA) and the fixed concentration of the radioligand.
-
Competition: Add the various dilutions of this compound and the fixed concentration of the radioligand.
-
-
Incubate the plate for 1 hour at 37°C.[2]
-
Aspirate the supernatant and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[1]
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Protocol 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
-
Calculate Ki (Inhibition Constant):
-
The IC50 value can be converted to the Ki using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Data Presentation
The quantitative data from competitive binding assays should be summarized in a clear and structured table for easy comparison of the binding affinities of different compounds.
| Compound | IC50 (nM) | Ki (nM) | Radioligand Used | Cell Line |
| This compound | [Experimental Value] | [Calculated Value] | [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP |
| PSMA-617 (Reference) | 0.90 ± 0.3 | - | [¹¹¹In]In-PSMA-617 | LS174T |
| PSMA-11 (Reference) | 84.5 ± 26.5 | - | [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP cell membranes |
| 2-PMPA (Reference) | - | - | - | - |
Note: The values for reference compounds are examples from the literature and may vary based on experimental conditions.[12][13]
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize this compound in competitive binding assays. By following these detailed protocols, scientists can accurately determine the binding affinity of novel PSMA-targeting compounds, which is a critical step in the development of new diagnostic and therapeutic agents for prostate cancer. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the underlying biological pathways and experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of 18F-Fluoroglycosylated PSMA-Ligands with Improved Renal Clearance Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Protocol for PSMA Binder-3 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a critical biomarker for diagnostics and a promising target for therapeutic interventions. Flow cytometry is a powerful technique for quantifying the binding of various ligands, such as antibodies or small molecules, to cell surface markers like PSMA. This document provides a detailed protocol for assessing the binding of a novel therapeutic or diagnostic agent, "PSMA binder-3," to PSMA-expressing cells using flow cytometry. The protocol outlines the necessary materials, step-by-step procedures for sample preparation, staining, data acquisition, and analysis.
Key Experimental Components
A successful flow cytometry experiment for assessing this compound binding relies on carefully selected cell lines, optimized reagents, and a standardized procedure. The following tables summarize the critical components and their recommended specifications.
Table 1: Cell Line Selection for PSMA Binding Studies
| Cell Line | PSMA Expression Level | Description | Recommended Use |
| LNCaP | High | Human prostate adenocarcinoma cell line endogenously expressing high levels of PSMA.[1][2][3][4] | Positive Control |
| PC-3 | Low / Negative | Human prostate adenocarcinoma cell line with low to negligible PSMA expression.[1][2][3] | Negative Control |
| 22Rv1 | Moderate / Heterogeneous | Human prostate carcinoma cell line with heterogeneous PSMA expression.[2] | Additional Control |
| HEK293/Human PSMA | High (Transfected) | Human embryonic kidney cell line engineered to overexpress human PSMA.[5] | Positive Control |
Table 2: Recommended Reagents and Buffers
| Reagent | Purpose | Recommended Concentration / Formulation |
| This compound | Primary binding agent to be tested. | Titrate to determine optimal concentration. |
| Positive Control Antibody | Validates PSMA expression on control cells. | e.g., Anti-PSMA antibody [clone GCP-05 or LNI-17].[2][6] |
| Isotype Control | Accounts for non-specific antibody binding. | Match host and isotype of the primary antibody. |
| Secondary Antibody | Detects unlabeled primary binder/antibody. | Fluorochrome-conjugated, species-specific. |
| FACS Buffer | Cell washing and antibody dilution. | PBS with 0.5% BSA and 0.05% Sodium Azide.[7][8] |
| Viability Dye | Excludes dead cells from analysis. | e.g., Propidium Iodide (PI) or 7-AAD for live cells. |
| Fixation Buffer (Optional) | Preserves cells for later analysis. | e.g., 4% Paraformaldehyde.[5] |
Experimental Workflow
The overall experimental process for evaluating this compound binding can be visualized as a sequential workflow, from initial cell culture to final data analysis.
Caption: A flowchart of the key stages in the flow cytometry protocol.
Detailed Experimental Protocol
This protocol is designed for adherent cell lines such as LNCaP and PC-3. Modifications may be necessary for other cell types.
1. Cell Preparation
-
Culture LNCaP (positive control) and PC-3 (negative control) cells to approximately 80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS (Ca++/Mg++ free).
-
Harvest the cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Neutralize trypsin with media containing serum if used.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet by resuspending in 5 mL of cold FACS buffer (PBS + 0.5% BSA + 0.05% Sodium Azide). Centrifuge as in the previous step.
-
Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter. Assess viability (trypan blue exclusion).
-
Centrifuge the cells again and resuspend in cold FACS buffer to a final concentration of 1 x 10^6 cells/mL.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[8] Keep cells on ice.
2. Staining Procedure (per sample)
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a 12 x 75 mm polystyrene tube or a 96-well plate.
-
For directly conjugated this compound:
-
Add the predetermined optimal concentration of the fluorochrome-conjugated this compound.
-
For controls, add the same concentration of a matched isotype control to a separate tube.
-
-
For unconjugated this compound:
-
Add the predetermined optimal concentration of this compound.
-
For controls, add a positive control anti-PSMA antibody or an isotype control to separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash the cells twice with 1 mL of cold FACS buffer as described above.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Just prior to analysis, add a viability dye such as PI (to a final concentration of 0.5-1.0 µg/mL) to each sample.[9]
Data Acquisition and Analysis
1. Flow Cytometer Setup
-
Turn on the flow cytometer and allow it to warm up.
-
Set up the appropriate lasers and filters for the fluorochromes used in the experiment.
-
Use an unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest within the plot.
-
Use single-color positive controls to adjust the photomultiplier tube (PMT) voltages for each fluorescence channel and to set up compensation.
2. Data Acquisition
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events from the target cell gate).
3. Gating Strategy
A logical gating strategy is crucial for isolating the cell population of interest and ensuring accurate data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HEK293/Human PSMA Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 6. PSMA Monoclonal Antibody (GCP-05), PE (MA1-10336) [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Sample Preparation | USF Health [health.usf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing PSMA Binder-3 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSMA Binder-3 in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended cell lines for in vitro assays with this compound?
A1: The choice of cell line is critical for successful in vitro assays. We recommend using cell lines with well-characterized PSMA expression levels.
-
High PSMA Expression:
-
Low/Negative PSMA Expression:
It is crucial to verify PSMA expression in your chosen cell line, for instance by Western blot, before commencing binding assays.[7]
Q2: What is a typical starting concentration range for this compound in a competitive binding assay?
A2: For a competitive binding assay, the concentration range of the unlabeled competitor, such as this compound, should ideally span from approximately 10⁻¹² M to 10⁻⁵ M.[8] The radiolabeled ligand should be used at a fixed concentration, typically at or near its dissociation constant (Kd) value, which you would determine from a saturation binding assay.[8]
Q3: How does the presence of albumin in the cell culture medium affect PSMA binding assays?
A3: The presence of albumin can significantly impact the binding characteristics of some PSMA ligands, particularly those designed with albumin-binding motifs to extend their in vivo half-life. For certain ligands, excluding bovine serum albumin (BSA) from the cell medium has been shown to cause a 5- to 10-fold decrease in measured affinity due to increased non-specific binding.[1] It is therefore important to be consistent with the presence and concentration of albumin in your assay buffer to ensure reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Inadequate Blocking: Insufficient blocking of non-specific sites on cells or plate wells. 2. Suboptimal Washing: Inefficient removal of unbound radioligand. 3. Absence of Albumin: For certain ligands, the lack of albumin in the assay buffer can increase non-specific interactions.[1] | 1. Optimize Blocking: Pre-incubate cells with a blocking agent (e.g., a high concentration of a known non-labeled inhibitor like 2-PMPA).[8] 2. Improve Washing Technique: Increase the number of washes with ice-cold assay buffer (at least twice is recommended).[8] 3. Include Albumin: If using an albumin-binding PSMA ligand, consider including a physiological concentration of bovine serum albumin (BSA) in your assay buffer. |
| Low or No Specific Binding | 1. Low PSMA Expression: The chosen cell line may not express sufficient levels of PSMA. 2. Inactive Ligand: The PSMA binder may have degraded or is not biologically active. 3. Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | 1. Verify PSMA Expression: Confirm PSMA expression in your cell line using a validated method like Western blotting. 2. Check Ligand Integrity: Verify the purity and integrity of your PSMA binder. 3. Optimize Assay Parameters: Systematically vary incubation time (e.g., 10, 30, 60, 120 minutes) and temperature to determine optimal conditions. |
| Poor Reproducibility | 1. Inconsistent Cell Seeding: Variation in the number of cells seeded per well. 2. Pipetting Errors: Inaccurate dilutions or dispensing of ligands and buffers. 3. Variable Incubation Times: Inconsistent timing of incubation steps across different plates or experiments. | 1. Standardize Cell Seeding: Ensure a uniform cell density (e.g., 1-2 x 10⁵ cells/well for a 96-well plate) and allow for overnight adherence.[8] 2. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. 3. Maintain Consistent Timing: Use timers and a standardized workflow for all incubation and washing steps. |
Experimental Protocols & Data
Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50 and Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a labeled ligand from the PSMA receptor.[8]
Methodology:
-
Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Ligand Preparation:
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.[8]
-
Competition: Add the serially diluted competitor ligand and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C or 4°C) for a predetermined time (e.g., 1-2 hours).
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[8]
-
Lysis and Counting: Lyse the cells (e.g., with 1M NaOH) and transfer the lysate to counting tubes.[7] Measure the radioactivity using a gamma or beta counter.[8]
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Optionally, convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Quantitative Data for Various PSMA Ligands:
| Ligand | IC50 (nM) | Cell Line | Notes |
| RPS-071 | 10.8 ± 1.5 | LNCaP | Albumin-binding ligand.[1] |
| RPS-072 | 6.7 ± 3.7 | LNCaP | Albumin-binding ligand.[1] |
| RPS-077 | 1.7 ± 0.3 | LNCaP | Albumin-binding ligand.[1] |
| RPS-063 | 1.5 ± 0.3 | LNCaP | Albumin-binding ligand.[1] |
| [¹⁹F]F-TZ(PSMA)-LEGU-TLR7 | 134 ± 37 | PC3-PIP | Competitive binding against ¹²⁵I-labeled Lys-Urea-Glu.[9] |
| nat Lu-labeled PSMA-617 | 17.709 | LNCaP | --- |
Saturation Binding Assay
This assay is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the PSMA receptor.
Methodology:
-
Cell Seeding: Prepare cell plates as described in the competitive binding assay protocol.
-
Ligand Preparation: Prepare serial dilutions of the radioligand in assay buffer, ranging from approximately 0.1 to 10 times the expected Kd.[8]
-
Assay Setup:
-
Total Binding: To a set of wells, add the different concentrations of the radioligand.
-
Non-specific Binding: To another set of wells, add the different concentrations of the radioligand plus a saturating concentration of a known unlabeled inhibitor.
-
-
Incubation, Washing, and Counting: Follow the same procedure as in the competitive binding assay.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (y-axis) versus the concentration of the radioligand (x-axis).
-
Determine Kd and Bmax using non-linear regression analysis.
-
Quantitative Data for Various PSMA Ligands:
| Ligand | Kd (nM) | Bmax (fmol/10⁶ cells) | Cell Line |
| ⁶⁴Cu-PSMA-BCH | 0.59 | Not Reported | 22Rv1 |
| ⁶⁴Cu-PSMA-CM | 4.58 | Not Reported | 22Rv1 |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | 23 ± 1 | Not Reported | PC-3 PIP |
| ¹⁷⁷Lu-PSMA-617 | 4.358 ± 0.664 | Not Reported | LNCaP |
| [⁶⁸Ga]Ga-JMV 7489 | 53 ± 17 | 1393 ± 29 | PC3-pip |
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]
- 7. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low signal in PSMA binder-3 binding assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their PSMA binder-3 binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential major causes of a low signal in my this compound binding assay?
A low signal in a this compound binding assay can stem from several factors, broadly categorized as issues with the assay components, experimental procedure, or the biological system itself. Key areas to investigate include the quality and concentration of the radioligand, the integrity and density of the PSMA-expressing cells or membranes, and suboptimal assay conditions such as incubation time, temperature, and buffer composition.[1][2]
Q2: How does the affinity of this compound affect the expected signal?
The binding affinity (Kd) of this compound is a critical determinant of the assay signal.[3] A high-affinity binder (low Kd value) will result in a stronger signal at lower concentrations compared to a low-affinity binder.[4] It is essential to know the approximate Kd of your this compound to set an appropriate concentration range for your experiment. For competitive assays, the concentration of the radiolabeled ligand is typically set at or below its Kd value.[5]
Q3: Could the choice of PSMA-expressing cell line be the reason for a low signal?
Yes, the level of PSMA expression varies significantly among different prostate cancer cell lines.[6] Cell lines with low PSMA expression will inherently produce a lower signal.[7] For instance, LNCaP cells are known to express high levels of PSMA, while PC-3 cells are PSMA-negative and often used as a negative control.[6][8] The use of a low-expressing cell line or a decline in PSMA expression in your cell culture could be a primary cause of a weak signal.[9][10]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to troubleshooting low signal issues in your this compound binding assay.
Problem Area 1: Reagent and Sample Quality
Q: My signal is consistently low across all experimental conditions. What should I check first regarding my reagents and samples?
A: When encountering a consistently low signal, the primary suspects are the quality and integrity of your reagents and biological samples.
Troubleshooting Steps:
-
Verify Ligand Integrity:
-
Radioligand Purity and Activity: Ensure the radiochemical purity of your labeled this compound is high (typically >90%).[5][11] Impurities can lead to a decreased specific binding signal.[11] Also, confirm the specific activity of the radioligand is adequate for detecting the receptor density in your samples.[11] For tritiated ligands, a specific activity of >20 Ci/mmol is recommended.[5]
-
Storage and Handling: Improper storage of the radioligand can lead to degradation and loss of activity.[11] Refer to the manufacturer's instructions for recommended storage conditions.
-
-
Assess Cell/Membrane Preparation:
-
PSMA Expression Levels: Confirm the PSMA expression level of your chosen cell line (e.g., LNCaP for high expression).[6] PSMA expression can be heterogeneous even within a cell line.[6] It's advisable to periodically verify expression levels via methods like flow cytometry or western blotting.
-
Cell Viability and Density: Ensure high cell viability and an optimal cell density in your assay plates. A typical starting point for LNCaP cells is 1-2 x 10⁵ cells/well in a 96-well plate.[1]
-
Membrane Preparation Quality: If using membrane preparations, ensure they have been properly homogenized and washed to remove any endogenous interfering substances.[11] The protein concentration should also be optimized, with a typical range being 100-500 µg of membrane protein per assay.[11]
-
Problem Area 2: Assay Conditions and Protocol
Q: I've confirmed my reagents are of high quality, but my signal is still low. What aspects of my assay protocol should I optimize?
A: Suboptimal assay conditions are a common cause of low signal. Careful optimization of incubation parameters, buffer composition, and washing steps is crucial.
Troubleshooting Steps:
-
Optimize Incubation Time and Temperature:
-
Achieving Equilibrium: Ensure the incubation time is sufficient for the binding reaction to reach equilibrium.[11] This can be determined through kinetic experiments (association and dissociation rate studies). Insufficient incubation time will result in a lower-than-expected signal.[11]
-
Temperature Stability: Maintain a constant and appropriate temperature throughout the incubation period.[11]
-
-
Evaluate Assay Buffer Composition:
-
pH and Ionic Strength: The pH and ionic strength of the binding buffer can significantly influence ligand binding.[12] Ensure the buffer composition is optimized for the PSMA-ligand interaction.
-
Additives: The inclusion of additives like bovine serum albumin (BSA) or detergents in the assay buffer can help reduce non-specific binding and improve the specific signal.[5][11]
-
-
Refine Washing Steps:
Quantitative Data Summary
Table 1: PSMA Expression in Common Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Reference |
| LNCaP | High | [6] |
| PC-3 PIP | High (engineered) | [7] |
| C4-2 | Moderate | [7] |
| 22Rv1 | Low/Heterogeneous | [6] |
| PC-3 | Negative | [6] |
Table 2: Reported Binding Affinities of Various PSMA Ligands
| Ligand | Cell Line | IC50 (nM) | Kd (nM) | Reference |
| PSMA-D4 | LNCaP | 28.7 ± 5.2 | 2.4 ± 0.3 | [13] |
| PSMA-I&T | LNCaP | 61.1 ± 7.8 | - | [13] |
| PSMA-11 | LNCaP | 84.5 ± 26.5 | - | [13] |
| RPS-077 | LNCaP | 1.7 ± 0.3 | - | [14] |
| RPS-072 | LNCaP | 6.7 ± 3.7 | - | [14] |
| RPS-071 | LNCaP | 10.8 ± 1.5 | - | [14] |
Note: IC50 and Kd values are dependent on the specific assay conditions and radioligand used.
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled PSMA binder.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
96-well assay plates
-
Radiolabeled this compound
-
Unlabeled PSMA inhibitor (for non-specific binding, e.g., 2-PMPA)
-
Assay buffer (e.g., Tris-HCl based buffer with appropriate salts)
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.5 M NaOH)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Ligand Preparation: Prepare serial dilutions of the radiolabeled this compound in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.[1]
-
Assay Setup:
-
Total Binding: To a set of wells, add the different concentrations of the radiolabeled ligand.[1]
-
Non-specific Binding (NSB): To another set of wells, first add a high concentration (e.g., 1-10 µM) of a known unlabeled PSMA inhibitor, then add the different concentrations of the radiolabeled ligand.[1]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the binding to reach equilibrium.[1]
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[1]
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and solubilize the bound radioactivity.[1]
-
Counting: Transfer the lysate to counting tubes and measure the radioactivity.[1]
-
Data Analysis: Calculate Specific Binding = Total Binding - Non-specific Binding. Plot the specific binding against the concentration of the radioligand and use non-linear regression to determine the Kd and Bmax.[1]
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50 and Ki) of an unlabeled test compound (e.g., this compound) by its ability to displace a radiolabeled ligand.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled this compound test compound.
Procedure:
-
Cell Seeding: Follow step 1 from the Saturation Binding Assay protocol.[1]
-
Ligand Preparation:
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of the radiolabeled ligand.[1]
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of the radiolabeled ligand.[1]
-
Competitor Wells: Add each dilution of the unlabeled this compound and the fixed concentration of the radiolabeled ligand.[1]
-
-
Incubation, Washing, Lysis, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.[1]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50 value using non-linear regression.[15]
Visualizations
Caption: Troubleshooting workflow for low signal in a PSMA binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. d-nb.info [d-nb.info]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. revvity.com [revvity.com]
- 6. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: PSMA Binder-3 Radiolabeling
Welcome to the technical support center for the radiolabeling of PSMA binder-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your radiolabeling experiments. While the focus is on "this compound," the principles and protocols described here are broadly applicable to other urea-based PSMA inhibitors, such as PSMA-617 and PSMA-I&T, that utilize a chelator like DOTA for radiometal complexation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling DOTA-conjugated PSMA binders with Lutetium-177?
A1: The optimal pH for the radiolabeling of DOTA-conjugated peptides with Lutetium-177 is generally between 4.0 and 5.0.[1][2] A pH in the range of 4.4 to 4.7 has been shown to provide the best conditions for achieving high radiochemical purity.[3] While a higher pH can increase the deprotonation of the DOTA chelator and potentially accelerate complex formation, it also increases the risk of forming radionuclide hydroxides, which can compete with the chelation reaction.[4][5] Therefore, maintaining a weakly acidic environment is crucial for efficient and clean radiolabeling.
Q2: I am observing low radiochemical yield. What are the potential causes and how can I troubleshoot this?
A2: Low radiochemical yield can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: Verify that the pH of your reaction mixture is within the recommended range of 4.0-5.0. Deviations outside this range can significantly slow down the reaction kinetics or lead to the formation of impurities.[5]
-
Metal Ion Contamination: The presence of competing metal ions in your reagents or radionuclide solution can interfere with the chelation of the desired radiometal. Using high-purity reagents and metal-free handling procedures is essential. Contaminating metal ions can compete with the radionuclide for the chelator, reducing the radiochemical yield.
-
Incorrect Precursor Concentration: The molar ratio of the PSMA binder to the radionuclide is a critical parameter. Ensure you are using the optimized amount of precursor. Too little precursor can lead to incomplete incorporation of the radionuclide.
-
Inadequate Heating: The reaction temperature and duration are crucial for driving the chelation reaction to completion. For most ¹⁷⁷Lu labeling of DOTA-peptides, incubation at 80-95°C for 20-30 minutes is recommended.[1][6] Ensure your heating block or water bath is calibrated and maintaining the correct temperature.
-
Radiolysis: At higher radioactivities, radiolysis (the decomposition of molecules by radiation) can degrade the PSMA binder and reduce the radiochemical purity. The addition of radical scavengers or antioxidants, such as ascorbic acid or L-methionine, to the reaction mixture can mitigate this effect.[7]
Q3: What are radiochemical impurities and how can I detect them?
A3: Radiochemical impurities are radioactive species in your final product that are not the desired radiolabeled PSMA binder. Common impurities include:
-
Free Radionuclide: The unbound radionuclide (e.g., free ¹⁷⁷Lu³⁺).
-
Colloidal Impurities: Formation of radionuclide hydroxides (e.g., [¹⁷⁷Lu(OH)₃]).
-
Radiolytic Byproducts: Degradation products of the PSMA binder caused by radiation.
These impurities are typically detected and quantified using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[8][9][10] These techniques separate the different radioactive species based on their chemical properties, allowing for the determination of the radiochemical purity of your product.
Q4: Is a purification step always necessary after radiolabeling?
A4: Not always. If the radiolabeling reaction proceeds with very high efficiency (>95-98% radiochemical purity), a post-labeling purification step may not be necessary for some research applications.[3][11] However, for clinical applications and to ensure the removal of unreacted radionuclide and other impurities, a purification step is highly recommended. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method for purifying radiolabeled peptides.[1][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<95%) | Suboptimal pH of the reaction mixture. | Verify and adjust the pH to be within the 4.0-5.0 range using an appropriate buffer (e.g., sodium acetate (B1210297) or ascorbate).[1][4] |
| Presence of metal ion contaminants. | Use high-purity water and reagents. Ensure all vials and pipette tips are metal-free. | |
| Insufficient heating (temperature or time). | Optimize the incubation temperature (typically 80-95°C) and time (20-30 minutes).[1][6] | |
| Radiolysis of the precursor, especially at high radioactivity levels. | Add a quencher such as ascorbic acid or L-methionine to the reaction vial.[7] | |
| Presence of Colloidal Impurities (Visible as a separate spot at the origin in radio-TLC) | pH of the reaction mixture is too high (above 5.5-6.0). | Lower the pH of the reaction mixture to the optimal range of 4.0-5.0. |
| Poor quality of the radionuclide solution. | Use a fresh, high-purity radionuclide solution. | |
| Inconsistent Results Between Batches | Variability in precursor concentration. | Prepare a stock solution of the PSMA binder and aliquot it to ensure consistent amounts are used for each reaction. |
| Inconsistent heating. | Ensure the heating block provides uniform and consistent temperature. | |
| Degradation of the PSMA binder during storage. | Store the precursor according to the manufacturer's recommendations, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. | |
| Poor Separation on Radio-HPLC | Inappropriate mobile phase or gradient. | Optimize the HPLC method, including the mobile phase composition, gradient, and flow rate, to achieve good separation of the product from impurities.[10] |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if necessary. |
Experimental Protocols
Protocol 1: Manual Radiolabeling of this compound with ¹⁷⁷Lu
This protocol describes a standard manual method for the radiolabeling of a DOTA-conjugated PSMA binder with Lutetium-177.
Materials:
-
This compound precursor
-
[¹⁷⁷Lu]LuCl₃ solution
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Quenching/Stabilizing Solution: 50 mg/mL Ascorbic Acid
-
Sterile, pyrogen-free reaction vial
-
Dry heat block or water bath
-
Dose calibrator
-
Radio-TLC and/or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve the desired amount of this compound precursor in the reaction buffer.
-
Add the required activity of [¹⁷⁷Lu]LuCl₃ to the precursor solution.
-
Gently mix the contents and verify the pH of the reaction mixture is between 4.0 and 5.0.
-
Incubate the reaction vial in a dry heat block or water bath at 90-95°C for 20-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Add the quenching/stabilizing solution to the reaction vial to prevent radiolysis.
-
Perform quality control checks using radio-TLC and/or radio-HPLC to determine the radiochemical purity.
Protocol 2: Quality Control of ¹⁷⁷Lu-PSMA Binder-3
A. Radio-Thin-Layer Chromatography (Radio-TLC)
-
Stationary Phase: Silica gel-impregnated glass fiber sheets (iTLC-SG).
-
Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) is a common system.
-
Procedure:
-
Spot a small volume (~1 µL) of the reaction mixture onto the baseline of the iTLC-SG strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
-
Interpretation: The radiolabeled PSMA binder will typically have an Rf value between 0.8 and 1.0, while free ¹⁷⁷Lu and colloidal impurities will remain at the origin (Rf = 0).
B. Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the components.
-
Detection: A UV detector (at ~220 nm) in series with a radioactivity detector.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a small volume of the reaction mixture.
-
Run the gradient program and collect the data from both the UV and radioactivity detectors.
-
-
Interpretation: The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive this compound standard. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.
Quantitative Data Summary
Table 1: Optimized Radiolabeling Parameters for ¹⁷⁷Lu-PSMA-I&T
| Parameter | Optimized Range/Value | Reference |
| pH | 4.4 - 4.7 | [3] |
| Temperature (°C) | 85 - 95 | [3] |
| Time (minutes) | 30 - 40 | [3] |
| Peptide:Lu Molar Ratio | 3.8 - 4.0 | [3] |
Table 2: Quality Control Specifications for Radiolabeled PSMA Ligands
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution | [8] |
| pH | pH indicator strips | 4.0 - 8.0 | [8] |
| Radiochemical Purity | Radio-HPLC / Radio-TLC | ≥ 95% | [3][11] |
| Colloidal Impurities | Radio-TLC | ≤ 2% | [8] |
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Troubleshooting logic for low radiolabeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjrs.org.br [bjrs.org.br]
- 4. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of in-House Synthesis and Quality Control of [99mTc]Tc-PSMA-I&S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 | GU Oncology Now [guoncologynow.com]
- 10. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of PSMA-I&T radiolabeling with 177 Lu | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
PSMA binder-3 stability and storage conditions
Welcome to the technical support center for PSMA binder-3. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored in a tightly sealed vial in a freezer. For short-term storage (1 week to 2 months), -20°C is recommended. For long-term storage, a deep freezer at -80°C is ideal.[1][2] It is also advisable to store the product away from bright light.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[2][3]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are generally stable for up to one week at 4°C.[1] For longer-term storage of solutions, it is best to prepare single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] If the peptide is dissolved in a buffer with a pH greater than 8, it is recommended to freeze the solution when not in use.[1] For peptides containing amino acids susceptible to oxidation (like Cysteine, Methionine, or Tryptophan), it is recommended to use oxygen-free solvents for reconstitution.[3]
Q3: What is the shelf life of this compound solutions?
A3: The shelf life of peptide solutions is limited.[1][2] For a related compound, PSMA binder-1, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.[4] It is best practice to use freshly prepared solutions. If storage is necessary, follow the aliquotting and freezing recommendations mentioned above.
Q4: My this compound won't dissolve. What should I do?
A4: The solubility of peptides can be influenced by their amino acid sequence. If you encounter solubility issues with aqueous buffers, the use of organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary.[2][3] You can start by dissolving the peptide in a small amount of an appropriate organic solvent and then slowly add the aqueous buffer to the desired concentration. Gentle warming (not exceeding 40°C) or sonication can also aid in dissolution.[3]
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Urea-based compounds can be sensitive to strong acids or bases. It is advisable to maintain a neutral pH environment unless a specific experimental protocol requires otherwise. Also, avoid strong oxidizing agents, especially if the peptide sequence contains susceptible amino acids. For urea (B33335) in general, storage near explosives or in direct sunlight should be avoided.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced binding affinity in experiments | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Contamination of the stock solution. | 1. Ensure the lyophilized powder and solutions are stored at the recommended temperatures (-20°C or -80°C). 2. Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations. 3. Use sterile buffers for reconstitution and handle with care to prevent microbial or chemical contamination. Always wear gloves.[3] |
| Precipitation of the peptide in solution | 1. The peptide has low solubility in the chosen solvent. 2. The concentration of the peptide is too high. 3. Change in pH or temperature affecting solubility. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[2][3] 2. Prepare a more dilute solution. 3. Check the pH of your buffer and consider gentle warming or sonication to aid dissolution.[3] |
| Inconsistent experimental results | 1. Degradation of the this compound over time. 2. Inaccurate concentration of the stock solution due to moisture absorption by the lyophilized powder. | 1. Use a fresh vial of lyophilized peptide or a newly prepared stock solution. 2. Allow the vial of lyophilized powder to equilibrate to room temperature before opening to minimize moisture uptake.[2][3] |
Stability and Storage Conditions Summary
Lyophilized this compound
| Storage Duration | Temperature | Additional Notes |
| Short-term (1-8 weeks) | -20°C | Keep in a tightly sealed vial, protected from light.[1] |
| Long-term (>2 months) | -80°C | Keep in a tightly sealed vial, protected from light.[1][2] |
This compound in Solution
| Storage Duration | Temperature | Additional Notes |
| Up to 1 week | 4°C | Use sterile buffer.[1] |
| 1 month | -20°C | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
| Up to 6 months | -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This minimizes the condensation of moisture, which can affect the stability and weighing of the compound.[2][3]
-
Add the desired volume of an appropriate solvent (e.g., sterile water, PBS, or DMSO) to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution. If necessary, gentle warming (not exceeding 40°C) can be applied.[3]
-
For long-term storage, it is recommended to aliquot the reconstituted solution into single-use vials and store them at -20°C or -80°C.[1][2]
Visual Guides
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Solubility Challenges with PSMA Binder-3
For researchers, scientists, and drug development professionals, ensuring the reliable solubility of investigational compounds is paramount to generating reproducible and meaningful experimental data. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with PSMA binder-3, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] Many organic small molecules exhibit good solubility in DMSO. It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues impacted by water absorption.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What can I do?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can enhance the solubility of your compound.[2] Examples include polyethylene (B3416737) glycol (PEG) 300/400 or propylene (B89431) glycol.[2]
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20/80 or Triton™ X-100 can help maintain the compound's solubility in aqueous solutions.[2]
-
Employ Cyclodextrins: Encapsulating agents like β-cyclodextrins (e.g., HP-β-CD) can form inclusion complexes that enhance the solubility of hydrophobic molecules in aqueous media.[2]
Q3: Can I use physical methods like heating or sonication to dissolve this compound?
A3: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be effective in aiding the dissolution of compounds that are slow to dissolve.[2][3] However, it is crucial to ensure the compound's stability under these conditions. Start with short durations and visually inspect the solution for clarity. Always be mindful of potential compound degradation with excessive heat or sonication.
Q4: I am preparing this compound for in vivo studies. What are some recommended formulation strategies?
A4: Formulations for in vivo administration often require specific vehicle compositions to ensure bioavailability and minimize toxicity. Common strategies include:
-
Co-solvent Systems: A mixture of DMSO, PEG300, Tween® 80, and saline is a frequently used vehicle.[3]
-
Oil-based Formulations: For certain routes of administration, dissolving the compound in a DMSO stock and then mixing with corn oil can be an effective strategy.[1][3]
-
Suspensions: If the compound has very low solubility, creating a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) can be a viable option for oral administration.[1]
Troubleshooting Guide
Issue: this compound is insoluble in DMSO.
If you encounter insolubility even in DMSO, consider the following:
-
Purity of the Compound: Verify the purity of your this compound lot. Impurities can sometimes affect solubility.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[3]
-
Alternative Organic Solvents: If DMSO is unsuitable for your experimental setup or fails to dissolve the compound, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested on a small scale.[1][2]
Issue: Variability in experimental results.
Inconsistent results can sometimes be traced back to solubility issues.
-
Stock Solution Stability: Ensure your stock solution is stored correctly, typically at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[2] Periodically check for any signs of precipitation in your stock solution.
-
Complete Dissolution: Before each experiment, ensure your compound is fully dissolved in the stock solution. If necessary, briefly warm and vortex the solution.
Data Presentation: Solvent Compatibility
The following table summarizes common solvents and excipients used to improve the solubility of small molecule inhibitors like this compound.
| Solvent/Excipient | Type | Typical Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Up to 100% | Powerful solvent, but can have cellular effects at high concentrations.[1][2] |
| Ethanol | Organic Solvent | Varies | Can be used as a co-solvent.[2] |
| Dimethylformamide (DMF) | Organic Solvent | Up to 100% for stock | Another potent organic solvent.[1][2] |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | 1-40% in aqueous buffer | Can improve solubility and stability in aqueous solutions.[2][3] |
| Propylene Glycol | Co-solvent | 1-20% in aqueous buffer | Similar to PEG, often used in formulations.[2] |
| Tween® 20/80 | Surfactant | 0.01-0.1% in aqueous buffer | Non-ionic surfactants that can prevent precipitation.[1][2][3] |
| Triton™ X-100 | Surfactant | 0.01-0.1% in aqueous buffer | Another commonly used non-ionic surfactant.[2] |
| β-Cyclodextrins (e.g., HP-β-CD) | Encapsulating Agent | 1-10% in aqueous buffer | Can form inclusion complexes to enhance solubility.[2] |
| Carboxymethyl cellulose (CMC) | Suspending Agent | 0.2-0.5% | Used to create suspensions for oral administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 1.40 mg, based on a molecular weight of 1403.53 g/mol ).[4]
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., 100 µL for 1.40 mg).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[2] Sonication in short bursts can also be applied.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol provides an example of preparing a working solution for an in vitro assay.
-
Begin with your 10 mM this compound stock solution in DMSO.
-
Prepare your aqueous assay buffer.
-
To create a 10 µM working solution in a buffer containing 10% PEG300 and 5% Tween-80, you would add the components in the following order, vortexing gently between each addition:
-
84.9 µL Saline
-
10 µL PEG300
-
5 µL Tween-80
-
0.1 µL of 10 mM this compound stock in DMSO
-
-
This stepwise addition helps to prevent the compound from precipitating out of solution. The final concentration of DMSO will be 0.1%.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified PSMA signaling pathway in prostate cancer.
References
How to prevent aggregation of PSMA binder-3 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of PSMA binder-3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a small molecule ligand that binds to Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. Its chemical formula is C₆₇H₉₄N₁₂O₂₁, with a molecular weight of 1403.53 g/mol . Due to its large, complex, and somewhat hydrophobic structure, this compound has a tendency to aggregate, or clump together, in aqueous solutions. This aggregation is a significant concern as it can lead to inaccurate experimental results, reduced binding affinity to PSMA, and potential issues with solubility and formulation for in vitro and in vivo studies.
Q2: What are the primary causes of this compound aggregation?
A2: The aggregation of this compound, like many other hydrophobic small molecules, is primarily driven by the desire to minimize contact with water. Key contributing factors include:
-
Hydrophobic Interactions: The non-polar regions of the this compound molecules self-associate to reduce their exposure to the polar aqueous environment.
-
π-π Stacking: The aromatic rings present in the structure of this compound can stack on top of each other, another common cause of aggregation for such compounds.[1]
-
High Concentration: At concentrations above its critical aggregation concentration (CAC), the likelihood of intermolecular interactions and aggregation increases significantly.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and type of buffer salts can all influence the solubility and stability of the molecule.
Q3: How can I detect if my this compound is aggregating in solution?
A3: Several analytical techniques can be employed to detect and quantify the aggregation of this compound. The most common methods include:
-
Dynamic Light Scattering (DLS): This is a highly sensitive technique for detecting the presence of aggregates by measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius or the appearance of a second population of larger particles is indicative of aggregation.
-
UV-Vis Spectroscopy: Aggregation can cause light scattering, which manifests as an apparent increase in absorbance across the UV-Vis spectrum, particularly at longer wavelengths where the molecule itself does not absorb.
-
Visual Inspection: In severe cases, aggregation can be observed as visible turbidity, cloudiness, or even precipitation in the solution.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness in my this compound solution.
This is a clear indication of significant aggregation and poor solubility. Follow these steps to troubleshoot:
Troubleshooting Workflow for Visible Aggregation
Caption: A flowchart for troubleshooting visible aggregation of this compound.
-
Decrease Concentration: The simplest first step is to lower the concentration of this compound in your stock solution and final assay.
-
Modify the Solvent System: this compound has low aqueous solubility. Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. For in vivo formulations, co-solvents like PEG400 can be used.
-
Adjust Buffer Conditions:
-
pH: The solubility of molecules with ionizable groups can be pH-dependent. Experiment with a range of pH values to find the optimal condition for this compound.
-
Ionic Strength: Modify the salt concentration of your buffer. Sometimes, increasing the ionic strength can decrease aggregation, but the effect can be compound-specific.
-
-
Incorporate Excipients: Add stabilizing agents to your solution. See the "Strategies for Prevention" section for more details.
-
Sonication/Vortexing: For immediate use, brief sonication or vigorous vortexing can help to break up aggregates and temporarily re-dissolve the compound. However, this is often a temporary fix, and the compound may re-aggregate over time.
Issue 2: Inconsistent results or poor dose-response curves in my in vitro assays.
This could be due to sub-visible aggregation affecting the active concentration of your compound.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A decision tree for troubleshooting inconsistent in vitro results with this compound.
-
Confirm Aggregation: Use DLS or UV-Vis spectroscopy to check for the presence of aggregates at the concentrations used in your assay.
-
In-Assay Mitigation: Add a low concentration of a non-ionic surfactant, such as 0.01-0.1% Tween® 80 or Triton™ X-100, to your assay buffer. These surfactants can help to break up aggregates and prevent their formation.
-
Reformulate Stock Solution: Prepare your this compound stock solution with a solubilizing excipient like a cyclodextrin (B1172386) (e.g., HP-β-CD) to form an inclusion complex, which can improve its solubility in aqueous media.
-
Optimize Assay Protocol:
-
Reduce Incubation Time: If possible, shorten the incubation time of your assay to minimize the time for aggregation to occur.
-
Lower Compound Concentration: If your assay sensitivity allows, work at lower concentrations of this compound.
-
Strategies for Prevention
Proactively preventing aggregation is crucial for obtaining reliable and reproducible data.
Conceptual Diagram of Aggregation and Prevention
References
Technical Support Center: Troubleshooting PSMA Binder-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Prostate-Specific Membrane Antigen (PSMA) binder-3 experiments.
Frequently Asked Questions (FAQs)
In Vitro Binding Assays
Question: My competitive binding assay with PSMA binder-3 shows unexpectedly high non-specific binding. What are the potential causes and solutions?
Answer:
High non-specific binding (NSB) can obscure the true binding affinity of your PSMA binder. Ideally, NSB should be less than 50% of the total binding.[1] Here are common causes and troubleshooting steps:
-
Radioligand Issues:
-
High Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB. Solution: Use a lower concentration of the radioligand, ideally at or below its Kd.[1]
-
Impurity: Radiochemical impurities can contribute to non-specific interactions. Solution: Verify the purity of your radioligand; it should typically be >90%.[1]
-
Hydrophobicity: Highly hydrophobic ligands are more prone to non-specific binding. Solution: If possible, consider modifying the linker to increase hydrophilicity.[2][3]
-
-
Cell/Tissue Preparation:
-
Excess Protein: Too much membrane protein in the assay can lead to higher NSB. Solution: Reduce the amount of membrane protein, typically aiming for a range of 100-500 µg.[1] It's advisable to titrate the amount of cell membrane to optimize the assay.[1]
-
Inadequate Washing: Residual endogenous ligands or other cellular components can interfere with the assay. Solution: Ensure thorough homogenization and washing of the cell membranes.[1]
-
-
Assay Conditions:
-
Suboptimal Buffer: The composition of the assay buffer can influence non-specific interactions. Solution: Modify the assay buffer by including agents like bovine serum albumin (BSA) or using detergents to reduce non-specific binding.[1]
-
Filter Binding: The radioligand may bind to the filter paper. Solution: Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI). Consider testing different filter materials to find one with the lowest NSB.[1]
-
Insufficient Washing: Inadequate washing after incubation fails to remove all unbound radioligand. Solution: Increase the volume and/or number of wash steps with ice-cold wash buffer.[1]
-
Question: The binding affinity (Kd or IC50) of my this compound is significantly weaker than expected. What could be the reason?
Answer:
Several factors can lead to an apparent decrease in binding affinity:
-
Incorrect Competitor Concentration: Errors in the serial dilution of the unlabeled competitor will lead to an inaccurate IC50 value. Solution: Carefully prepare and verify the concentrations of your competitor stock and dilutions.
-
Cell Line PSMA Expression: The level of PSMA expression can vary between cell lines, and even within the same cell line under different culture conditions.[4][5][6][7] Low PSMA expression will result in a weaker binding signal. Solution:
-
Linker and Chelator Effects: The chemical structure of the linker and the chelator conjugated to the binder can influence its binding affinity.[2][3][9][10][11] Solution: If you have modified the original this compound structure, consider that these changes may have altered the binding properties. Compare your results to derivatives with similar modifications if possible.
-
Binder Stability: Degradation of the this compound can lead to reduced binding. Solution: Ensure proper storage and handling of the compound to maintain its stability. For radiolabeled binders, check for radiolytic degradation.[12]
In Vitro Cellular Assays
Question: My internalization assay shows very low uptake of this compound in PSMA-positive cells. What should I investigate?
Answer:
Low internalization can be due to several factors:
-
Cell Line Characteristics: Some PSMA-positive cell lines may have inherently lower internalization rates than others. For example, genetically engineered PC-3 PIP cells may not exhibit the same internalizing characteristics as naturally expressing cell lines like LNCaP.[13]
-
Assay Conditions:
-
Temperature: Internalization is an active cellular process that is temperature-dependent. Solution: Ensure the incubation is performed at 37°C. A control at 4°C can be included to measure surface binding only.
-
Incubation Time: The internalization of PSMA binders is time-dependent. Solution: Perform a time-course experiment to determine the optimal incubation time for maximal internalization.
-
-
Binder Properties: The structure of the binder, including the chelator, can significantly impact the internalization rate. It has been observed that hydrophobic entities at the chelator can mediate internalization efficacy.[14]
-
Low PSMA Expression: As with binding assays, low expression of PSMA on the cell surface will lead to low overall uptake. Solution: Verify PSMA expression levels in your cells.
Question: I am observing high background signal in my cellular uptake studies with this compound. How can I reduce this?
Answer:
High background in cellular assays is often due to non-specific binding or uptake. Consider the following:
-
Blocking Agents: Use a blocking agent, such as an excess of unlabeled PSMA inhibitor (e.g., 2-PMPA), to determine the level of non-specific binding.[15]
-
Washing Steps: Insufficient washing can leave unbound binder in the wells. Solution: Increase the number and stringency of washing steps with ice-cold PBS after incubation.[16]
-
Cell Density: Very high cell density can sometimes lead to increased background. Solution: Optimize the cell seeding density for your assay.
In Vivo Imaging
Question: My in vivo imaging with a radiolabeled this compound shows low tumor uptake. What are the possible reasons?
Answer:
Low tumor accumulation of a PSMA-targeted agent can be disappointing. Here are potential causes:
-
Low PSMA Expression in Xenograft: The level of PSMA expression in the tumor model is critical. Even in PSMA-positive cell lines, the in vivo expression in a xenograft can be heterogeneous or lower than expected.[4][8] Solution:
-
Confirm PSMA expression in your tumor model via immunohistochemistry or by imaging a positive control animal.
-
Be aware that some aggressive or resistant tumor types may have low PSMA expression.[17]
-
-
Pharmacokinetics of the Binder:
-
Rapid Clearance: The binder may be cleared from the bloodstream too quickly to allow for significant accumulation in the tumor. This is a known challenge for small-molecule PSMA inhibitors.[15][18][19] Solution: Modifying the binder with an albumin-binding moiety can increase circulation half-life and tumor uptake.[15][18][19]
-
Linker Composition: The linker between the binding motif and the radiolabel can significantly affect biodistribution and tumor uptake.[2][3][9][10][11]
-
-
Tumor Microenvironment:
-
Poor Vascularization: Rapidly growing tumors may have poor blood supply, limiting the delivery of the imaging agent to the tumor cells.[13]
-
-
PSMA-Negative Tumors: A small percentage of prostate cancers may have very low or no PSMA expression.[20]
Question: I am seeing high uptake of my this compound in non-target organs like the kidneys and salivary glands. Is this expected, and can it be reduced?
Answer:
Yes, uptake in the kidneys and salivary glands is a known characteristic of many PSMA-targeted radioligands and can be a dose-limiting factor in therapy.[21][22] This is due to physiological expression of PSMA in these organs. High uptake in these off-target organs can also hinder the detection of adjacent lesions.[23]
-
Strategies to Reduce Off-Target Uptake:
-
Linker Modification: Optimizing the linker can alter the biodistribution and potentially reduce uptake in non-target organs.[2][3][11]
-
Co-injection of Inhibitors: Some studies suggest that co-injection of a cold PSMA inhibitor can reduce uptake in the kidneys and salivary glands without significantly affecting tumor uptake.[23]
-
Hydration and Diuresis: For renally cleared binders, hydration and forced diuresis are recommended to increase the visibility of tumors near the urinary bladder.[24][25]
-
Question: My PSMA-PET/CT scan shows positive signals in locations that are not consistent with prostate cancer. What could be causing these false positives?
Answer:
False-positive findings in PSMA imaging can occur due to several reasons. The term "prostate-specific" is a misnomer, as PSMA is also expressed in other tissues and conditions.[20]
-
Benign Conditions: PSMA uptake has been observed in various benign conditions, including:
-
Other Malignancies: Other tumors can also express PSMA, leading to false positives for prostate cancer.[24][28]
-
Imaging Artifacts:
-
Reader Experience: The expertise of the person interpreting the scan is crucial in distinguishing true positives from false positives, especially for lesions with low tracer uptake.[28]
Quantitative Data Summary
Table 1: Representative Binding Affinities of PSMA Ligands
| Ligand/Compound | Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| PSMA-617 | LNCaP | Competitive Binding | 2.3 ± 0.9 | - | [24] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | PC-3 PIP | Competitive Binding | - | 1.7 ± 0.3 | [12] |
| [¹¹¹In]In-PNT-DA1 | LNCaP | Saturation Binding | - | 12.7 ± 1.5 | [9] |
| PSMA-11 | LNCaP | Competitive Binding | 11.4 ± 7.1 | - | [30] |
| HYNIC-iPSMA | LNCaP | Competitive Binding | - | 3.11 ± 0.76 | [29] |
| DOTA-conjugated binder | LNCaP | NAALADase Assay | 0.8 ± 0.3 | - | [14] |
| CHX-A''-DTPA-conjugated binder | LNCaP | NAALADase Assay | 0.8 ± 0.1 | - | [14] |
| Homodimer 22 | LS174T | NAALADase Assay | 1.66 ± 0.63 | - | [11] |
| Homodimer 30 | LS174T | NAALADase Assay | 1.05 ± 0.30 | - | [11] |
Table 2: Cellular Uptake and Internalization of PSMA Binders
| Compound | Cell Line | Time Point | Total Uptake (% Added Dose) | Internalized Fraction (%) | Reference |
| [¹¹¹In]In-PSMA-617 | LS174T | - | 3.14 ± 0.47 | 34 | [31] |
| [¹¹¹In]In-22 (Monomer) | LS174T | - | 1.55 ± 0.21 | 34 | [31] |
| [¹¹¹In]In-30 (Dimer) | LS174T | - | 3.79 ± 0.74 | 92 | [31] |
| CTT1401 | PC3-PIP | 4 h | - | 96.8 ± 0.3 | [15] |
| CTT1403 (with albumin binder) | PC3-PIP | 4 h | - | 99.2 ± 0.1 | [15] |
| DOTA-conjugated binder | LNCaP | 1 h | - | ~15 | [14] |
| CHX-A''-DTPA-conjugated binder | LNCaP | 1 h | - | ~65 | [14] |
Table 3: In Vivo Biodistribution of PSMA Binders in Tumor-Bearing Mice (% Injected Dose per Gram)
| Compound | Tumor | Kidneys | Liver | Spleen | Time Point | Reference |
| 68Ga-PSMA-11 | 7.59 ± 0.95 | - | - | 38.12 ± 14.62 | 1 h | [2] |
| CTT1401 | ~3.0 | ~15.0 | ~0.2 | ~0.1 | 4 h | [15] |
| CTT1403 (with albumin binder) | ~15.0 | ~15.0 | ~2.0 | ~1.0 | 72 h | [15] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-01 | ~20 | ~10 | ~1.0 | ~0.5 | 24 h | [12] |
| [¹⁷⁷Lu]Lu-Ibu-PSMA-02 | ~35 | ~10 | ~1.5 | ~0.8 | 24 h | [12] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity (IC50) of an unlabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture:
-
Culture PSMA-expressing cells (e.g., LNCaP) in appropriate media until they reach near confluence in a 96-well plate (1-2 x 10⁵ cells/well).[32] Allow cells to adhere overnight.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with salts).
-
Radioligand: Prepare the radiolabeled PSMA ligand at a fixed concentration, typically at its Kd value.
-
Unlabeled Competitor (this compound): Prepare a stock solution and create serial dilutions to cover a wide concentration range (e.g., 10⁻¹² to 10⁻⁶ M).[16]
-
Non-specific Binding Control: Prepare a high concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA).[32]
-
-
Binding Assay:
-
Wash the cells twice with ice-cold assay buffer.[32]
-
Set up triplicate wells for:
-
Incubate the plate for a predetermined time at the appropriate temperature to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the reaction by aspirating the incubation medium.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.[16]
-
-
Cell Lysis and Counting:
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in a suitable software to determine the IC50 value.[16]
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: PSMA expression level influences signaling pathway activation.
Caption: Logical workflow for troubleshooting low in vivo tumor uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
- 16. benchchem.com [benchchem.com]
- 17. Very Low Prostate PET/CT PSMA Uptake May Be Misleading in Staging Radical Prostatectomy Candidates | MDPI [mdpi.com]
- 18. 177 Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice (Journal Article) | OSTI.GOV [osti.gov]
- 19. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 21. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 23. PSMA-targeted radiotheranostics in modern nuclear medicine: then, now, and what of the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Procedure Guideline for Prostate Cancer Imaging with PSMA-ligand PET/CT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial | springermedizin.de [springermedizin.de]
- 27. researchgate.net [researchgate.net]
- 28. urologytimes.com [urologytimes.com]
- 29. Case Report: Detecting False-Positive PET PSMA in the Evaluation of Prostate Cancer [breakthroughsforphysicians.nm.org]
- 30. researchgate.net [researchgate.net]
- 31. pure.eur.nl [pure.eur.nl]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PSMA Binder Cell Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Prostate-Specific Membrane Antigen (PSMA) binder uptake in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during PSMA binder cell uptake experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or no cell uptake of the PSMA binder | Low PSMA expression in the cell line: The selected cell line may not express sufficient levels of PSMA.[1] | - Cell Line Selection: Use a cell line known for high PSMA expression, such as LNCaP or PC-3 PIP (PSMA positive).[1][2] Include a PSMA-negative control cell line, like PC-3 flu, to demonstrate specificity.[2] - Induce PSMA Expression: Consider using agents that may up-regulate PSMA expression, if applicable to your experimental goals. |
| Suboptimal Incubation Time: The incubation period may be too short for sufficient binder accumulation. | - Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. Test a range of time points, such as 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours.[1][3] - Literature Review: Consult literature for typical incubation times for your specific PSMA binder or similar compounds. For example, some studies show maximal uptake for Lu-177–PSMA-617 in LNCaP cells after 2-4 hours.[3] | |
| Incorrect Incubation Temperature: Temperature can significantly impact cellular processes, including internalization. | - Standard Incubation Conditions: For internalization studies, incubate cells at 37°C to allow for active cellular uptake.[4][5] For binding-only studies, incubation at 4°C can be used to minimize internalization.[4] | |
| Issues with the PSMA Binder: The binder may have degraded or have low affinity. | - Binder Quality Control: Ensure the PSMA binder is of high quality and has not degraded. Store it according to the manufacturer's instructions. - Affinity Assessment: The binding affinity (Kd or Ki) of the ligand is crucial. High-affinity binders generally show better uptake.[6] | |
| High background or non-specific binding | Binding to non-PSMA expressing cells or components: The binder may be interacting with other cell surface proteins or plasticware. | - Blocking Step: Include a blocking step with a non-labeled PSMA inhibitor to demonstrate that uptake is PSMA-specific.[7] - Use of Control Cells: Always include PSMA-negative cells (e.g., PC-3 flu) to quantify non-specific binding.[2] - Washing Steps: Ensure adequate washing of cells with cold PBS after incubation to remove unbound binder. |
| Inconsistent results between experiments | Variability in cell number or confluence: Differences in cell density can affect the total PSMA available for binding. | - Standardize Cell Seeding: Seed a consistent number of cells for each experiment and allow them to reach a similar confluency (e.g., 80-90%).[5][7] - Cell Counting: Count cells accurately before seeding. |
| Variability in PSMA binder concentration: Inaccurate dilutions can lead to inconsistent uptake. | - Precise Dilutions: Prepare fresh and accurate dilutions of the PSMA binder for each experiment. | |
| Cell passage number: PSMA expression levels can change with increasing cell passage number. | - Use Low Passage Cells: Use cells within a consistent and low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for PSMA binder uptake?
A1: The optimal incubation time is dependent on the specific PSMA binder, its concentration, and the cell line being used.[1][3] It is highly recommended to perform a time-course experiment to determine the peak uptake for your specific experimental conditions. Studies have shown significant uptake of various PSMA radioligands in PSMA-positive cells (like LNCaP and PC-3 PIP) at time points ranging from 30 minutes to 4 hours.[1][3] For some ligands, uptake continues to increase over 24 hours.[8]
Q2: How does temperature affect PSMA binder uptake?
A2: Temperature is a critical factor. For studying internalization, experiments should be conducted at 37°C to facilitate active cellular transport.[4][5] To measure cell surface binding alone, experiments can be performed at 4°C, which inhibits most internalization processes.[4]
Q3: Which cell lines are recommended for PSMA binder uptake studies?
A3: For positive controls, LNCaP and PC-3 PIP cells are commonly used due to their high expression of PSMA.[1][2] For negative controls, PC-3 flu cells, which are PSMA-negative, are a suitable choice to assess non-specific binding.[2]
Q4: How can I differentiate between cell surface-bound and internalized PSMA binder?
A4: To distinguish between surface-bound and internalized binder, an acid wash step can be incorporated into your protocol. After incubation, washing the cells with a low pH buffer (e.g., glycine (B1666218) buffer, pH 3) will strip the surface-bound ligand.[1] The radioactivity or fluorescence remaining in the cell pellet represents the internalized fraction, while the supernatant contains the surface-bound fraction.
Q5: What factors can influence the rate of internalization of a PSMA binder?
A5: The internalization rate is influenced by several factors, including the binder's affinity (Kd), the association rate (kon), and the dissociation rate (koff).[6] The specific chemical structure of the ligand also plays a significant role.
Experimental Protocols
General Protocol for a PSMA Binder Cell Uptake Assay
This protocol provides a general framework. Specific parameters such as cell number, binder concentration, and incubation times should be optimized for your particular experiment.
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) cells in appropriate media and conditions until they reach 80-90% confluency.[7]
-
Cell Seeding: Harvest and count the cells. Seed a predetermined number of cells (e.g., 50,000 - 150,000 cells/well) into 24- or 96-well plates.[9] Allow cells to attach overnight.
-
Incubation with PSMA Binder:
-
Remove the culture medium and wash the cells once with pre-warmed assay buffer (e.g., serum-free media or PBS).
-
Add the PSMA binder (at the desired concentration) to the cells.
-
For blocking experiments, pre-incubate a set of wells with a high concentration of a non-labeled PSMA inhibitor for 30-60 minutes before adding the labeled binder.[10]
-
Incubate at 37°C for the desired time points (e.g., 30 min, 1h, 2h, 4h, 24h).[3]
-
-
Washing:
-
Remove the incubation solution.
-
Wash the cells multiple times (e.g., 3 times) with ice-cold PBS to remove unbound binder and stop uptake.
-
-
Cell Lysis and Quantification:
-
Data Analysis: Express the results as a percentage of the total added activity or as moles of binder per million cells.
Protocol for Differentiating Internalized vs. Surface-Bound Binder
-
Follow steps 1-3 from the general protocol.
-
Acid Wash:
-
After incubation, remove the incubation solution and wash the cells once with cold PBS.
-
Add a cold, acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 3) to the cells and incubate for a short period (e.g., 2-5 minutes) at 4°C.[1]
-
Collect the supernatant, which contains the surface-bound binder.
-
Repeat the acid wash step. The combined supernatants represent the acid-strippable (surface-bound) fraction.
-
-
Cell Lysis: Lyse the remaining cells in the plate. This fraction represents the internalized binder.
-
Quantification: Quantify the amount of binder in both the supernatant (surface-bound) and the cell lysate (internalized).
Data Presentation
Table 1: Representative Uptake of PSMA Radioligands in LNCaP and PC-3 PIP Cells
| Radiotracer | Cell Line | Incubation Time | % Uptake (of total added activity) | Reference |
| 99mTc-labeled irreversible inhibitor | LNCaP | 30 min | ~1.5% | [1] |
| 2 h | ~3.0% | [1] | ||
| 4 h | ~3.7% | [1] | ||
| 177Lu-PSMA-617 | LNCaP | 2 h | ~17% | [3] |
| 4 h | ~18% | [3] | ||
| 177Lu-PSMA-617 | PC-3 PIP | 2 h | ~40% | [8] |
| 177Lu-PSMA-I&T | PC-3 PIP | 2 h | ~60% | [8] |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Visualizations
Caption: Figure 1. General experimental workflow for a PSMA binder cell uptake assay.
Caption: Figure 2. Workflow to differentiate between surface-bound and internalized PSMA binder.
References
- 1. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Up-Regulation of PSMA Expression In Vitro as Potential Application in Prostate Cancer Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Strategy for PSMA-targeted Delivery of TGX-221 to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting high background in PSMA binder-3 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in PSMA binder-3 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSMA and why is it a target for imaging?
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is overexpressed on the surface of prostate cancer cells by 100 to 1000 times compared to normal prostate tissue.[1][2] This significant overexpression makes it an excellent target for imaging and therapy of prostate cancer.[1][2][3] Increased PSMA expression is also associated with higher tumor grade and more advanced disease.[2][3][4]
Q2: What are the common causes of high background in PSMA imaging?
High background in PSMA imaging can be attributed to several factors:
-
Non-specific binding: The imaging agent may bind to tissues other than the intended PSMA-expressing cells.[2][5]
-
Physiological uptake: PSMA is naturally expressed in various normal tissues, including the salivary glands, lacrimal glands, kidneys, small intestine, liver, and spleen, leading to signal in these areas.[4]
-
Suboptimal experimental protocol: Inadequate blocking, insufficient washing, or incorrect incubation times can all contribute to high background.
-
Imaging artifacts: Patient motion, misregistration between PET and CT scans, or halo artifacts around areas of high tracer accumulation (like the bladder and kidneys) can interfere with image interpretation.[3][6][7]
-
Radiotracer properties: The specific characteristics of the radiolabeled PSMA binder, including its clearance profile, can influence background levels.[8]
Q3: Is PSMA expression exclusive to prostate cancer?
No, the term "prostate-specific" is a misnomer.[3][6] PSMA expression has been observed in the neovasculature of various other non-prostatic malignancies, as well as in some benign and inflammatory conditions.[5][9] This non-exclusivity is important to consider when interpreting images to avoid potential false positives.[5]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Off-Target Tissues
High background signal in tissues that are not expected to express PSMA can obscure the signal from the target tissue, leading to a poor tumor-to-background ratio.[10][11]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Pre-inject with a non-radiolabeled PSMA ligand to block non-specific binding sites. The optimal concentration and timing of the blocking agent should be determined empirically. |
| Suboptimal Washing Steps | Increase the number and/or duration of wash steps after incubation with the PSMA binder. Consider optimizing the composition of the wash buffer (e.g., by adjusting salt concentration or adding a mild detergent). |
| Incorrect Incubation Time/Temp | Optimize the incubation time and temperature. Shorter incubation times may reduce non-specific uptake. Perform a time-course experiment to determine the optimal window for high specific binding and low background. |
| Hydrophobic Interactions | Incorporate highly negatively charged linkers into the PSMA-targeting agent to minimize non-specific binding and reduce overall background.[2] |
Issue 2: High Signal in PSMA-Expressing Normal Tissues
Even with specific binding, high uptake in normal tissues that physiologically express PSMA (e.g., salivary glands, kidneys) can complicate the analysis of nearby target tissues.[10]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Physiological Uptake | For renal clearance, ensure adequate hydration of the subject. The use of diuretics has been suggested to enhance the excretion of unbound radioligands.[1][8] For salivary gland uptake, external cooling of the glands has been explored as a potential method to reduce tracer accumulation.[12] |
| Slow Clearance of Radiotracer | Select a PSMA binder with a favorable pharmacokinetic profile, characterized by rapid clearance from non-target organs.[8] Consider delayed imaging time points to allow for greater clearance of the tracer from background tissues, which can improve the tumor-to-background ratio.[1][11] |
Issue 3: Image Artifacts and Poor Image Quality
Various artifacts can appear in PET/CT images, which may be misinterpreted as high background or obscure true signals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Patient Motion | Ensure the subject is properly immobilized during the scan to prevent motion artifacts that can cause misregistration between the PET and CT images.[6] |
| Halo Artifacts | These are photopenic areas that can appear around regions of intense tracer uptake, such as the bladder and kidneys, due to failures in scatter correction during image reconstruction.[3][7] Advanced image reconstruction algorithms may help to mitigate these artifacts. |
| Urinary Activity | High tracer concentration in the urinary bladder can obscure the pelvic region.[13] Adequate hydration and encouraging the subject to void before imaging can help.[1] In some cases, delayed imaging after bladder emptying may be beneficial.[14] |
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay to Assess Specificity
This protocol is designed to determine the binding specificity of this compound to PSMA-positive and PSMA-negative cells.
Materials:
-
PSMA-positive cell line (e.g., LNCaP)
-
PSMA-negative cell line (e.g., PC-3)
-
Cell culture medium
-
Radiolabeled this compound
-
Non-radiolabeled PSMA ligand (for blocking)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Methodology:
-
Cell Seeding: Plate an equal number of LNCaP and PC-3 cells into multi-well plates and allow them to adhere overnight.
-
Blocking (for specificity check): For blocking wells, pre-incubate the cells with an excess of non-radiolabeled PSMA ligand for 1 hour at 37°C.
-
Incubation: Add the radiolabeled this compound to all wells at a predetermined concentration. Incubate for a specific time (e.g., 1 hour) at 37°C. A time-course experiment (e.g., 30 min, 2h, 4h) is recommended for optimization.[15][16]
-
Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Compare the uptake in LNCaP cells with and without the blocking agent. A significant reduction in uptake in the blocked wells indicates specific binding. Compare the uptake in LNCaP versus PC-3 cells to confirm PSMA-specific binding.
Expected Outcome:
| Cell Line | Condition | Expected % Uptake |
| LNCaP | No Blocker | High |
| LNCaP | With Blocker | Low |
| PC-3 | No Blocker | Negligible |
Visualizations
Caption: Troubleshooting decision tree for high background.
Caption: Specific vs. non-specific binding of PSMA binder.
References
- 1. PSMA PET imaging in the diagnosis and management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA-Targeting Imaging and Theranostic Agents—Current Status and Future Perspective | MDPI [mdpi.com]
- 3. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Nonspecific Uptake of 68Ga-Prostate-Specific Membrane Antigen in Diseases other than Prostate Malignancy on Positron Emission Tomography/Computed Tomography Imaging: A Pictorial Assay and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PSMA-targeting agents for radio- and fluorescence-guided prostate cancer surgery [thno.org]
- 11. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of External Cooling on 177Lu-PSMA Uptake by the Parotid Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. snmmi.org [snmmi.org]
- 15. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of PSMA-617 and Next-Generation PSMA Binders for Prostate Cancer Targeting
For Immediate Release
This guide provides a detailed comparison of the binding affinity of the well-established Prostate-Specific Membrane Antigen (PSMA) ligand, PSMA-617, with emerging PSMA binders. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of diagnostics and therapeutics for prostate cancer. Herein, we present a quantitative analysis of binding affinities, detailed experimental methodologies, and visual representations of the underlying principles of these molecular interactions.
Quantitative Comparison of Binding Affinity
The efficacy of PSMA-targeted agents is fundamentally linked to their binding affinity for the PSMA protein, which is often overexpressed on the surface of prostate cancer cells. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these parameters signifies a higher binding affinity.
The following table summarizes the binding affinities of PSMA-617 and a selection of other recently developed PSMA binders. It is important to note that direct comparisons of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Ligand | Binding Affinity (IC50, nM) | Cell Line / Assay Condition | Reference |
| PSMA-617 | ~5 - 6.9 ± 2.2 | LNCaP cells | [1] |
| PSMA-617 | 4.9 ± 0.9 | C4-2 cells | [1] |
| PSMA-617 | ~71 ± 8 | PC-3 PIP cells | [1] |
| PSMA-617 | 0.90 ± 0.30 | NAALADase assay | [2] |
| [177Lu]Lu-PSMA-TB-01 | KD: 23 ± 1 | PC-3 PIP cells | [3] |
| [99mTc]Tc-BQ0413 | 0.033 ± 0.015 | PC3-pip cells | [4] |
Experimental Protocols
The determination of binding affinity is a critical step in the preclinical assessment of novel PSMA inhibitors. The most common method employed is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 value of a test compound (e.g., a novel PSMA binder) by measuring its ability to displace a known radiolabeled ligand (e.g., [177Lu]Lu-PSMA-617) from the PSMA receptor on cancer cells.
Materials:
-
PSMA-expressing prostate cancer cell lines (e.g., LNCaP, PC-3 PIP).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum).
-
Phosphate-Buffered Saline (PBS).
-
Binding Buffer (e.g., Tris-based buffer with MgCl2).
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617).
-
Unlabeled competitor ligands (PSMA-617 and test binders).
-
Gamma counter.
Procedure:
-
Cell Culture: PSMA-expressing cells are cultured to near confluence in appropriate multi-well plates.
-
Assay Setup:
-
Cells are washed with ice-cold PBS.
-
A constant concentration of the radiolabeled ligand is added to each well.
-
Serially diluted concentrations of the unlabeled competitor ligands (PSMA-617 or the test binder) are added to the wells. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand) are included.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Termination and Washing: The binding is terminated by aspirating the medium, and the cells are washed multiple times with ice-cold PBS to remove any unbound radioligand.
-
Cell Lysis and Counting: A lysis buffer is added to the wells to solubilize the cells and the bound radioligand. The radioactivity in the cell lysate from each well is then measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of PSMA ligands.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
The binding of a ligand to PSMA can lead to the internalization of the receptor-ligand complex. This is a crucial aspect for therapeutic applications where the goal is to deliver a cytotoxic payload into the cancer cell. The following diagram illustrates the principle of PSMA targeting and internalization.
Caption: PSMA ligand binding and cellular internalization.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PSMA-Targeted Agents: The Diagnostic Prowess of ¹⁸F-PSMA-1007 Versus the Therapeutic Potential of ¹⁷⁷Lu-PSMA-I&T
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of prostate cancer management, Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for both diagnosis and therapy. This has led to the development of a new class of agents known as "theranostics," which pair diagnostic imaging with targeted radioligand therapy. This guide provides a detailed head-to-head comparison of two prominent PSMA-targeted agents: ¹⁸F-PSMA-1007 , a leading radiopharmaceutical for Positron Emission Tomography (PET) imaging, and ¹⁷⁷Lu-PSMA-I&T , a therapeutic agent demonstrating significant promise in clinical trials.
A note on nomenclature: The initial query for "PSMA binder-3" does not correspond to a standardized name in scientific literature. Based on the context of comparing a therapeutic binder with the diagnostic PSMA-1007, this guide focuses on PSMA-I&T ("Imaging and Therapy"), a widely researched therapeutic PSMA ligand.
At a Glance: Key Differences
| Feature | ¹⁸F-PSMA-1007 | ¹⁷⁷Lu-PSMA-I&T |
| Primary Use | Diagnostic Imaging (PET/CT) | Radioligand Therapy |
| Radionuclide | Fluorine-18 (¹⁸F) | Lutetium-177 (¹⁷⁷Lu) |
| Emission Type | Positron (β+) | Beta (β-) and Gamma (γ) |
| Primary Excretion | Hepatobiliary | Renal |
| Clinical Role | Tumor localization, staging, and detection of recurrence | Treatment of metastatic castration-resistant prostate cancer (mCRPC) |
Quantitative Data Summary
The following tables summarize the key performance characteristics of ¹⁸F-PSMA-1007 and ¹⁷⁷Lu-PSMA-I&T, compiled from preclinical and clinical studies.
Table 1: General Properties and Binding Affinity
| Parameter | ¹⁸F-PSMA-1007 | ¹⁷⁷Lu-PSMA-I&T |
| Full Name | N-(4-(6-(¹⁸F)fluoronicotinamido)benzyl)-N'-(5-(diethylamino)pentyl)urea | Lutetium (¹⁷⁷Lu) zadavotide guraxetan |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Prostate-Specific Membrane Antigen (PSMA) |
| Binding Affinity (IC₅₀) | 4.2 ± 0.5 nM[1][2] | 4.2 ± 0.8 nM[3] |
| Internalization Ratio | High (~67%)[4][5] | Data not consistently reported, but PSMA binding leads to internalization |
Table 2: Pharmacokinetics and Biodistribution
| Parameter | ¹⁸F-PSMA-1007 | ¹⁷⁷Lu-PSMA-I&T |
| Primary Clearance Route | Hepatobiliary[4] | Renal |
| Urinary Activity | Minimal, allowing for clear pelvic imaging[4][6] | Significant, can sometimes interfere with pelvic assessment |
| Key Organs of Uptake | Liver, kidneys, spleen, salivary glands, lacrimal glands[7][8] | Kidneys, salivary glands, lacrimal glands, liver[9] |
| Plasma Protein Binding | High (~98%)[1] | Lower than PSMA-1007 |
| Tumor Uptake (Animal) | High and specific (~8.0 ± 2.4 %ID/g in LNCaP xenografts)[5] | High and specific; tumor-to-kidney ratio is a key metric[1] |
Table 3: Clinical Performance - Diagnostic Efficacy of ¹⁸F-PSMA-1007
| Indication | Metric | Value |
| Primary Staging | Sensitivity (Patient-based) | 74% - 100%[10] |
| Specificity (Patient-based) | 76% - 100%[10] | |
| Accuracy vs. MRI for T-staging | 45% vs. 28% (Correctly identified)[11] | |
| Sensitivity for Lymph Node Metastases | 42% (Pooled)[12][13] | |
| Specificity for Lymph Node Metastases | 94% (Pooled)[12][13] | |
| Biochemical Recurrence | Overall Detection Rate | 81.3% (in patients post-prostatectomy) |
| Detection Rate (PSA 0.2-<0.5 ng/mL) | 61.5% | |
| Detection Rate (PSA ≥2 ng/mL) | 94.0% | |
| Overall Sensitivity (Region-based) | 95% | |
| Overall Specificity (Region-based) | 89% |
Table 4: Clinical Performance - Therapeutic Efficacy of ¹⁷⁷Lu-PSMA-I&T
| Trial | Key Finding |
| ECLIPSE (Phase 3) | Met primary endpoint: Statistically significant and clinically meaningful improvement in radiographic progression-free survival (rPFS) compared to hormone therapy in mCRPC patients previously treated with an ARPI.[2] |
| SPLASH (Phase 3) | Met primary endpoint: Showed a 29% reduction in the risk of radiographic progression or death compared to androgen receptor pathway inhibitor (ARPI) switch. Median rPFS was 9.5 months vs. 6.0 months. |
| Matched-Pair Analysis | No significant difference in median Overall Survival (OS) compared to ¹⁷⁷Lu-PSMA-617 (12 months vs. 13 months). Low rates of clinically relevant toxicities. |
Table 5: Dosimetry and Safety Profile
| Parameter | ¹⁸F-PSMA-1007 | ¹⁷⁷Lu-PSMA-I&T |
| Effective Dose (Typical) | 6.0 - 8.0 mSv (for 3-4 MBq/kg)[7][8] | 0.06 ± 0.03 Sv/GBq (Whole-body)[9] |
| Highest Absorbed Dose | Lacrimal glands, kidneys, salivary glands, liver, spleen[7][8] | Lacrimal glands, kidneys, salivary glands[9] |
| Mean Absorbed Dose (Kidneys) | ~66 µGy/MBq[8] | 0.72 ± 0.21 Gy/GBq[9] |
| Mean Absorbed Dose (Salivary Glands) | ~86 µGy/MBq (Parotid)[8] | 0.55 ± 0.14 Gy/GBq (Parotid)[9] |
| Mean Absorbed Dose (Tumor) | Not applicable (diagnostic) | 3.2 ± 2.6 Gy/GBq (per cycle)[9] |
| Common Adverse Events | Not applicable (diagnostic tracer) | Grade III Anemia (1.8% in one study) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of common experimental protocols used in the evaluation of these PSMA binders.
Competitive Radioligand Binding Assay (for IC₅₀ Determination)
This assay quantifies the binding affinity of a ligand for its target receptor.
-
Objective: To determine the concentration of an unlabeled ligand (e.g., PSMA-1007 or PSMA-I&T) that inhibits 50% of the specific binding of a known radioligand to the PSMA receptor (IC₅₀).
-
Cell Line: PSMA-positive prostate cancer cells, such as LNCaP, are typically used.[5]
-
Methodology:
-
Cell Seeding: LNCaP cells are seeded in multi-well plates and allowed to adhere.
-
Ligand Preparation: A fixed, low concentration of a known PSMA radioligand (e.g., [¹²⁵I]I-BA)KuE) is prepared. A range of concentrations of the unlabeled competitor ligand (PSMA-1007 or PSMA-I&T) is prepared via serial dilution.
-
Incubation: The cells are incubated with the fixed radioligand and varying concentrations of the competitor ligand. This is typically done at 4°C to minimize internalization.
-
Washing & Lysis: After incubation, unbound ligands are washed away. The cells are then lysed to release the bound radioactivity.
-
Quantification: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: A competition curve is generated by plotting the bound radioactivity against the logarithm of the competitor concentration. Non-linear regression is used to calculate the IC₅₀ value.[5]
-
Cellular Uptake and Internalization Assay
This assay measures the extent to which a radiolabeled ligand is taken up by and internalized into target cells.
-
Objective: To quantify the specific cell-surface binding and internalization of a radiolabeled PSMA binder.
-
Cell Line: PSMA-positive (e.g., LNCaP) and often PSMA-negative control cells (e.g., PC-3).
-
Methodology:
-
Incubation: Cells are incubated with the radiolabeled compound (e.g., ¹⁸F-PSMA-1007) at 37°C for various time points.
-
Blocking: A parallel set of cells is co-incubated with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to determine non-specific binding.
-
Surface-Bound vs. Internalized: After incubation, the supernatant is removed. An acidic buffer (e.g., glycine (B1666218) buffer) is used to strip the surface-bound radioactivity. The remaining radioactivity within the cells is considered the internalized fraction.
-
Quantification: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately.
-
Data Analysis: Results are typically expressed as a percentage of the total applied activity per million cells. The internalization ratio is calculated as (internalized activity) / (total bound activity).
-
In Vivo Biodistribution Studies
These studies evaluate how a radiopharmaceutical distributes throughout the body of a living animal model.
-
Objective: To determine the uptake, retention, and clearance of the radiolabeled agent in various organs and the tumor over time.
-
Animal Model: Typically, immunodeficient mice (e.g., SCID or nude mice) bearing human prostate cancer xenografts (e.g., LNCaP tumors).
-
Methodology:
-
Injection: A known quantity of the radiopharmaceutical (e.g., ¹⁷⁷Lu-PSMA-I&T) is injected intravenously into the tumor-bearing mice.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 168 hours).
-
Organ Dissection: Tumors, blood, and major organs (kidneys, liver, spleen, muscle, bone, etc.) are dissected, weighed, and placed in counting tubes.
-
Quantification: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-kidney) are calculated to assess imaging or therapeutic potential.
-
Visualizations
Theranostic Workflow for Prostate Cancer
The following diagram illustrates the theranostic concept, where a diagnostic agent like ¹⁸F-PSMA-1007 is used to identify patients who are candidates for therapy with a corresponding therapeutic agent like ¹⁷⁷Lu-PSMA-I&T.
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the specific binding of 68Ga-PSMA-I&T to prostate cancer cells [manu41.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A randomised, prospective and head-to-head comparison of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 for the detection of recurrent prostate cancer in PSMA-ligand PET/CT—Protocol design and rationale | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Head-to-Head Comparison of 18F-PSMA-1007 Positron Emission Tomography/Computed Tomography and Multiparametric Magnetic Resonance Imaging with Whole-mount Histopathology as Reference in Localisation and Staging of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PSMA Binder Specificity: A Comparative Guide to Blocking Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the specificity of Prostate-Specific Membrane Antigen (PSMA) binders, with a focus on blocking experiments. The data and protocols presented herein are essential for the preclinical and clinical development of novel PSMA-targeted diagnostics and therapeutics.
Comparative Analysis of PSMA Binder Specificity
The specificity of a PSMA binder is its ability to bind exclusively to PSMA-expressing cells. This is a critical attribute for targeted therapies and imaging agents to minimize off-target effects and ensure efficacy. Blocking experiments are the gold standard for validating this specificity. These experiments involve co-administering the PSMA binder with a known inhibitor (blocking agent) that has a high affinity for the PSMA binding site. A significant reduction in the binder's uptake in the presence of the blocking agent confirms its specific binding to PSMA.
Here, we compare the in vivo tumor uptake of a well-characterized PSMA binder, [¹⁷⁷Lu]Lu-PSMA-617, with and without a blocking agent, alongside other novel PSMA binders to illustrate the validation process and highlight advancements in binder development.
| PSMA Binder | Animal Model | Blocking Agent | Tumor Uptake (%ID/g) without Blocker (Time Post-Injection) | Tumor Uptake (%ID/g) with Blocker (Time Post-Injection) | Reference |
| [¹⁷⁷Lu]Lu-CTT1401 | PC3-PIP Tumor-Bearing Mice | 2-PMPA | 21.8 ± 3.5 (4h) | 1.2 ± 0.3 (4h) | [1][2] |
| [¹⁷⁷Lu]Lu-CTT1403 (with albumin binder) | PC3-PIP Tumor-Bearing Mice | 2-PMPA | 45.6 ± 8.2 (24h) | 2.5 ± 0.6 (4h) | [1][2] |
| [⁶⁸Ga]Ga-HTK03041 | LNCaP Tumor-Bearing Mice | DCFPyL | 23.1 ± 6.11 (1h) | >95% reduction | [3] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC3-PIP Tumor-Bearing Mice | ZJ43 | 47.64 ± 11.39 (4h) | Significantly reduced | [4][5] |
| [¹⁷⁷Lu]Lu-BWD | PC3-PIP Tumor-Bearing Mice | ZJ43 | 64.28 ± 12.46 (4h) | Significantly reduced | [4][5] |
Note: %ID/g = percentage of injected dose per gram of tissue. The data presented are illustrative and compiled from different studies; direct comparison between binders should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for in vitro and in vivo blocking experiments.
In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of a novel PSMA binder by competing against a known radiolabeled ligand.
1. Cell Culture:
-
PSMA-positive cells (e.g., LNCaP or PC3-PIP) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.[6][7]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[6]
2. Assay Procedure:
-
A fixed concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1072) is incubated with the cells.[8]
-
Increasing concentrations of the unlabeled test binder (e.g., "PSMA binder-3") are added to compete for binding.
-
For non-specific binding control, a high concentration of a known PSMA inhibitor, such as 2-PMPA or ZJ43, is added.[6][9]
-
The plates are incubated to allow binding to reach equilibrium.
-
Unbound ligands are washed away with cold buffer.
-
The amount of bound radioactivity in the cells is measured using a gamma counter.[6]
3. Data Analysis:
-
The percentage of specific binding is plotted against the concentration of the competitor ligand to determine the IC50 value.[6]
In Vivo Biodistribution and Blocking Study
This study evaluates the biodistribution of a radiolabeled PSMA binder in an animal model and confirms its in vivo specificity.
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-PIP) to establish tumor xenografts.[7][10]
2. Biodistribution Study:
-
A cohort of tumor-bearing mice is injected intravenously with the radiolabeled PSMA binder (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized.[2]
-
Tumors and major organs (blood, liver, kidneys, spleen, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.[2]
-
The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
3. Blocking Experiment:
-
A separate cohort of tumor-bearing mice is pre-injected with a blocking agent (e.g., 2-PMPA, 442 nmol) approximately 30 minutes before the administration of the radiolabeled PSMA binder.[2][7]
-
The biodistribution study is then carried out as described above.
-
A significant reduction in tracer uptake in the tumor and other PSMA-expressing tissues (like kidneys) in the blocked group compared to the unblocked group confirms the in vivo specificity of the binder.[2][11]
Visualizing Experimental Workflows
Clear and concise diagrams of experimental processes are essential for understanding the complex methodologies involved in validating PSMA binder specificity.
Caption: Workflow for an in vitro competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]
- 8. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PMPA for nephroprotection in PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unmasking Off-Target Binding: A Comparative Analysis of PSMA Binder Cross-Reactivity
A critical evaluation of the specificity of Prostate-Specific Membrane Antigen (PSMA) binders is essential for the development of safe and effective diagnostics and therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of various PSMA binders, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of targeting agents.
Recent studies have highlighted that while many PSMA binders exhibit high affinity for their intended target, off-target binding can lead to undesired accumulation in healthy tissues, potentially causing side effects. A significant finding has been the identification of glutamate (B1630785) carboxypeptidase III (GCPIII) as a key source of cross-reactivity for some small-molecule PSMA-targeted radiopharmaceuticals.[1] This off-target interaction is believed to be a contributing factor to the uptake observed in salivary glands and kidneys.[1]
Comparative Binding Profiles of PSMA Binders
The following tables summarize the binding affinities and cross-reactivity of different classes of PSMA binders.
| Small-Molecule Binders | Target | Binding Affinity (Ki or IC50) | Known Cross-Reactivity |
| Fluorescent derivative of Pluvicto™ | PSMA | High | Glutamate Carboxypeptidase III (GCPIII)[1] |
| GCPIII | High | - | |
| NAALADL-1 | No Interaction | - | |
| TfR1 | No Interaction | - | |
| 177Lu-Alb-L1 to -L6 series | PSMA | 0.12 nM - 11.24 nM (Ki)[2] | Not specified |
| Lu-HTK03121 | PSMA | 2.40 ± 0.10 nM | Not specified |
| Lu-HTK03123 | PSMA | 1.76 ± 0.69 nM | Not specified |
| Monoclonal Antibody Binders | Target | Binding Affinity (Half-maximal saturation) | Known Cross-Reactivity |
| 3/A12 | PSMA | ~14 nM[3] | Secretory cells of salivary glands, brush border of duodenal columnar epithelium[3] |
| 3/E7 | PSMA | ~17 nM[3] | Secretory cells of salivary glands, brush border of duodenal columnar epithelium[3] |
| 3/F11 | PSMA | ~9 nM[3] | Secretory cells of salivary glands, brush border of duodenal columnar epithelium[3] |
| J591 | PSMA | ~16 nM[3] | Not specified in provided abstracts |
Experimental Methodologies
A detailed understanding of the experimental protocols used to assess cross-reactivity is crucial for interpreting the data.
1. Fluorescence Polarization Assay for Binding Affinity:
This method was utilized to measure the affinity of a fluorescent derivative of Pluvicto™ to PSMA, GCPIII, N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1), and transferrin receptor 1 (TfR1).[1] The assay is based on the principle that when a small fluorescent molecule binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow of a fluorescence polarization assay to determine binding affinity.
2. Immunofluorescence for Protein Expression:
To investigate the expression of the potential off-target protein GCPIII, immunofluorescence analysis was performed on human salivary gland and kidney tissues using commercially available antibodies.[1] This technique allows for the visualization of the presence and localization of specific proteins within tissue samples.
3. In Vitro Cell Uptake and Internalization Studies:
The specificity of PSMA-binding agents is often evaluated using cell lines with varying levels of PSMA expression. For instance, studies with 177Lu-labeled albumin-binding PSMA ligands utilized PSMA-positive (PSMA+) PC3 PIP cells and PSMA-negative (PSMA-) PC3 flu cells.[2] A significantly lower uptake in PSMA- cells indicates PSMA-specific binding.[2] To further confirm PSMA-mediated uptake, blocking studies are performed by pre-incubating the cells with a known PSMA inhibitor, such as ZJ43, before adding the radiolabeled agent.[2]
Experimental Workflow for Cell-Based Specificity Assay
Caption: Workflow for in vitro cell uptake and blocking studies to assess PSMA specificity.
Signaling and Binding Interactions
The interaction between PSMA binders and their targets, as well as potential off-targets, is a critical aspect of their biological activity.
PSMA Binder Interaction Pathway
References
- 1. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of PSMA-Targeted Radioligands
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. This guide provides a comparative analysis of the biodistribution of several leading PSMA-targeted radioligands, with a focus on a novel agent, referred to here as PSMA Binder-3, in the context of established alternatives. The data presented is compiled from preclinical studies to aid in the evaluation and selection of agents for further research and development.
Executive Summary
This guide compares the biodistribution profiles of four key PSMA-targeted radioligands:
-
CTT1403 (referred to as this compound for this guide): A phosphoramidate-based inhibitor featuring an albumin-binding motif to enhance circulation time.
-
CTT1401: A similar phosphoramidate-based inhibitor to CTT1403 but lacking the albumin-binding motif.
-
19F/177Lu-rhPSMA-7.3: A radiohybrid PSMA ligand developed for theranostic applications.
-
177Lu-PSMA I&T: A widely used PSMA-targeted radioligand for therapy.
The inclusion of an albumin binder in CTT1403 results in a significantly prolonged blood circulation and enhanced tumor uptake compared to its counterpart, CTT1401.[1][2][3] When compared to 177Lu-PSMA I&T, 19F/177Lu-rhPSMA-7.3 demonstrates a higher initial tumor uptake and longer retention.[4][5] These differences in biodistribution have significant implications for both diagnostic imaging and therapeutic efficacy.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for the compared PSMA ligands in key organs of interest, presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of CTT1403 (this compound) and CTT1401 in PC3-PIP Tumor-Bearing Mice [1]
| Organ | Time Point | CTT1403 (%ID/g ± SD) | CTT1401 (%ID/g ± SD) |
| Tumor | 1 h | 12.5 ± 2.1 | 2.5 ± 0.5 |
| 4 h | 17.4 ± 3.5 | 3.0 ± 0.6 | |
| 24 h | 37.7 ± 8.2 | 2.1 ± 0.4 | |
| 72 h | 30.1 ± 7.5 | 1.0 ± 0.2 | |
| Kidneys | 1 h | 15.2 ± 3.8 | 10.1 ± 2.5 |
| 4 h | 18.9 ± 4.7 | 8.5 ± 2.1 | |
| 24 h | 25.6 ± 6.4 | 4.2 ± 1.1 | |
| 72 h | 15.3 ± 3.8 | 1.5 ± 0.4 | |
| Blood | 1 h | 10.2 ± 1.5 | 0.25 ± 0.05 |
| 4 h | 5.1 ± 0.8 | ≤0.01 | |
| 24 h | 1.2 ± 0.2 | ≤0.01 | |
| 72 h | 0.3 ± 0.1 | ≤0.01 | |
| Muscle | 1 h | 0.8 ± 0.2 | 0.2 ± 0.1 |
| 4 h | 1.0 ± 0.3 | 0.1 ± 0.0 | |
| 24 h | 1.5 ± 0.4 | 0.1 ± 0.0 | |
| 72 h | 0.8 ± 0.2 | 0.0 ± 0.0 |
Table 2: Biodistribution of 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T in LNCaP Tumor-Bearing Mice [4][5]
| Organ | Time Point | 19F/177Lu-rhPSMA-7.3 (%ID/g ± SD) | 177Lu-PSMA I&T (%ID/g ± SD) |
| Tumor | 1 h | 12.4 ± 1.4 | 4.4 ± 1.5 |
| 24 h | 10.2 ± 2.5 | 3.5 ± 0.8 | |
| 48 h | 8.5 ± 1.9 | 2.1 ± 0.5 | |
| 168 h | 4.5 ± 1.1 | 0.9 ± 0.2 | |
| Kidneys | 1 h | 207.6 ± 31.0 | 165.5 ± 20.5 |
| 24 h | 35.7 ± 16.6 | 76.8 ± 22.7 | |
| 48 h | 15.3 ± 4.1 | 30.1 ± 7.5 | |
| 168 h | 2.1 ± 0.6 | 3.2 ± 0.8 | |
| Spleen | 1 h | 33.3 ± 8.6 | 26.1 ± 19.0 |
| 24 h | 1.4 ± 1.2 | 4.0 ± 0.7 | |
| 48 h | 0.8 ± 0.3 | 1.5 ± 0.4 | |
| 168 h | 0.2 ± 0.1 | 0.3 ± 0.1 | |
| Blood | 1 h | 0.63 ± 0.1 | Not Reported |
Experimental Protocols
A generalized experimental protocol for the biodistribution studies of PSMA-targeted radioligands in tumor-bearing mice is outlined below. Specific parameters may vary between studies.
1. Radiolabeling: The PSMA-targeting ligand is radiolabeled with a suitable radionuclide (e.g., 177Lu, 68Ga, 18F). The radiolabeling efficiency and radiochemical purity are determined by methods such as radio-HPLC.
2. Animal Models: Immunocompromised mice (e.g., SCID or BALB/c nude) are subcutaneously inoculated with human prostate cancer cells expressing PSMA (e.g., PC3-PIP, LNCaP). Tumors are allowed to grow to a specified size before the study commences.
3. Administration of Radioligand: A defined amount of the radiolabeled ligand is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.
4. Biodistribution Study: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72, 168 hours), cohorts of mice are euthanized. Key organs and tissues (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
5. Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This allows for the quantitative comparison of radioligand uptake and clearance across different tissues and between different agents.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in a typical biodistribution study.
Caption: A flowchart of the preclinical biodistribution study workflow.
Signaling and Uptake Pathway
The binding of a PSMA ligand to the PSMA receptor on the surface of a prostate cancer cell initiates a process of internalization, which is crucial for the therapeutic efficacy of radioligands.
Caption: The binding and internalization of a PSMA radioligand.
Conclusion
The biodistribution profile of a PSMA-targeted radioligand is a critical determinant of its clinical utility. The presence of an albumin-binding moiety in CTT1403 (this compound) significantly alters its pharmacokinetic properties, leading to enhanced tumor accumulation and retention, a desirable characteristic for therapeutic applications.[1][2][3][6] Similarly, the novel radiohybrid ligand 19F/177Lu-rhPSMA-7.3 shows promise with its high tumor uptake.[4][5] The data presented in this guide provides a foundation for the objective comparison of these agents and underscores the importance of rational drug design in the development of next-generation PSMA-targeted theranostics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising radiopharmaceuticals.
References
- 1. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PSMA-Targeted Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on malignant prostate cells. This has led to the development of a diverse array of PSMA-targeting agents conjugated to therapeutic payloads, including cytotoxic drugs and radionuclides. This guide provides an objective comparison of the in vivo efficacy of different classes of PSMA-targeted conjugates, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.
I. Comparative Efficacy of PSMA-Targeted Radioligand Therapies
Radioligand therapy (RLT) represents a clinically validated approach for treating metastatic castration-resistant prostate cancer (mCRPC). The efficacy of these agents is influenced by factors such as the PSMA-binding scaffold, the radiometal, and modifications to improve pharmacokinetics.
A. Head-to-Head Comparison of Novel vs. Established Radioligands
A preclinical study directly compared the in vivo performance of a novel radioligand, ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3, with the established agent ¹⁷⁷Lu-PSMA I&T.[1]
Quantitative Data Summary:
| Parameter | ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 | ¹⁷⁷Lu-PSMA I&T |
| Initial Tumor Uptake (1h p.i.) | 2.6-fold higher | Lower |
| Tumor Retention (168h p.i.) | 4.5 %ID/g | 0.9 %ID/g |
| Tumor Absorbed Dose (200 mm³) | 7.47 µGy/MBq | 1.96 µGy/MBq |
| Tumor Size Reduction | Significantly greater | Less pronounced |
Experimental Protocol: Comparative Biodistribution and Therapy in Xenograft Model [1]
-
Animal Model: Male BALB/c nude mice bearing LNCaP (PSMA-positive) tumor xenografts.
-
Radioligands: ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 and ¹⁷⁷Lu-PSMA I&T.
-
Biodistribution Study: Mice were injected intravenously with the respective radioligands. At various time points (1, 24, 48, 72, and 168 hours post-injection), organs and tumors were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Therapy Study: Tumor-bearing mice were administered a single intravenous dose of either ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 or ¹⁷⁷Lu-PSMA I&T. Tumor volume was measured regularly using a caliper. Treatment efficacy was determined by comparing tumor growth inhibition between the two groups.
-
Dosimetry: Absorbed doses to the tumor and normal organs were calculated based on the biodistribution data using medical internal radiation dose (MIRD) formalism.
Experimental Workflow
Caption: Workflow for comparative in vivo evaluation of PSMA-targeted radioligands.
B. Impact of Albumin Binders on Pharmacokinetics and Efficacy
To overcome the rapid renal clearance of small-molecule PSMA inhibitors, an albumin-binding moiety can be incorporated. A study compared a ¹⁷⁷Lu-labeled phosphoramidate-based PSMA inhibitor (CTT1401) with its counterpart containing an albumin binder (CTT1403).[2][3][4]
Quantitative Data Summary:
| Parameter | CTT1401 (Without Albumin Binder) | CTT1403 (With Albumin Binder) |
| Tumor Uptake (4h p.i.) | Lower | Significantly Higher (p=0.0015) |
| Tumor Uptake (168h p.i.) | Decreased | Persisted at >24 %ID/g |
| Therapeutic Efficacy | Less effective | Superior tumor growth inhibition |
Experimental Protocol: Biodistribution and Therapy in a Xenograft Model [2][3][4]
-
Animal Model: Male NSG mice bearing PSMA+ PC3-PIP tumor xenografts.
-
Radioligands: ¹⁷⁷Lu-DOTA-CTT1401 and ¹⁷⁷Lu-DOTA-CTT1403.
-
Biodistribution Study: Mice received an intravenous injection of the radioligands. At 4, 24, 48, 72, and 168 hours post-injection, tumors and major organs were collected, and radioactivity was quantified to determine %ID/g.
-
Therapy Study: Tumor-bearing mice were treated with a single intravenous injection of either CTT1401 or CTT1403. Tumor volumes were monitored over time to assess therapeutic efficacy.
Logical Relationship of Albumin Binder to Efficacy
Caption: Rationale for improved efficacy with an albumin-binding PSMA conjugate.
II. In Vivo Efficacy of PSMA-Targeted Antibody-Drug Conjugates (ADCs)
ADCs represent another promising class of PSMA-targeted therapeutics, delivering potent cytotoxic agents directly to tumor cells.
A. PSMA ADC with Monomethyl Auristatin E (MMAE) Payload
A PSMA-targeted ADC, consisting of a fully human anti-PSMA monoclonal antibody conjugated to MMAE (PSMA ADC), has demonstrated significant antitumor activity in preclinical models.[5][6]
Quantitative Data Summary (In Vitro Potency):
| Cell Line | PSMA Expression | IC₅₀ (nmol/L) |
| PSMA-positive (>10⁵ molecules/cell) | High | ≤ 0.022 |
| CWR22rv1 (~10⁴ molecules/cell) | Intermediate | 0.80 |
| PSMA-negative | Undetectable | > 30 |
In Vivo Efficacy:
-
Model: Taxane-refractory human prostate cancer xenografts.
-
Result: PSMA ADC showed high in vivo activity in treating xenograft tumors that had progressed following docetaxel (B913) therapy, including large tumors (>700 mm³).[5][6]
Experimental Protocol: In Vivo Efficacy in a Docetaxel-Refractory Xenograft Model [5]
-
Animal Model: Mice bearing C4-2 human prostate cancer xenografts.
-
Treatment Groups:
-
Initial treatment with docetaxel.
-
Upon tumor progression (tumor volume > 400 mm³), mice were randomized to receive weekly intravenous treatment with either 6 mg/kg PSMA ADC or a control vehicle.
-
-
Efficacy Endpoint: Tumor volumes were measured regularly to evaluate the antitumor activity of PSMA ADC in a taxane-refractory setting.
Signaling Pathway of PSMA ADC Action
Caption: Mechanism of action for a PSMA-targeted antibody-drug conjugate.
This guide provides a snapshot of the comparative in vivo efficacy of different PSMA binder conjugates. The choice of a specific conjugate for clinical development will depend on a multitude of factors including the therapeutic window, safety profile, and the specific clinical setting. The presented data underscores the importance of optimizing not only the binder and payload but also the pharmacokinetic properties of the conjugate to achieve maximal therapeutic benefit.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177 Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] In Vitro and In Vivo Responses of Advanced Prostate Tumors to PSMA ADC, an Auristatin-Conjugated Antibody to Prostate-Specific Membrane Antigen | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: The Investigational PSMA Binder-3 (CTT1403) Versus the Established Inhibitor PSMA-617
For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational Prostate-Specific Membrane Antigen (PSMA) binder, CTT1403, against the well-established PSMA inhibitor, PSMA-617. This document is intended to serve as a resource for researchers, scientists, and professionals in the drug development field, offering an objective overview of the performance characteristics of these two agents based on available preclinical data.
CTT1403 is a novel, [177Lu]-labeled PSMA-targeted agent distinguished by its irreversible binding to PSMA and the inclusion of an albumin-binding component designed to extend its circulation time and enhance tumor accumulation.[1][2] PSMA-617 is a widely studied and clinically utilized theranostic agent that has set a benchmark in the field of PSMA-targeted radionuclide therapy.[3][4]
Quantitative Performance Metrics
The following tables summarize key preclinical data for CTT1403 and PSMA-617, focusing on binding affinity, in vitro cellular performance, and in vivo biodistribution.
Table 1: Binding Affinity
| Inhibitor | Binding Affinity (IC50 / Ki, nM) | Cell Line / Assay Condition | Key Characteristics |
| CTT1403 | Data not explicitly found in terms of a specific numerical value. Described as having "excellent binding characteristics" and binding "irreversibly to PSMA".[1][2] | PSMA+ PC3-PIP cells | Irreversible binding mechanism; contains an albumin-binding moiety to increase circulation half-life.[1][2] |
| PSMA-617 | IC50: ~5 nM Ki: 2.3 ± 2.9 nM | LNCaP & C4-2 cells | Reversible binding inhibitor.[3][5] |
Table 2: In Vitro Cellular Uptake and Internalization
| Inhibitor | Cellular Uptake (%ID/mg protein or %AA) | Internalized Fraction | Cell Line | Time Point |
| CTT1403 | 85.4 ± 0.50 % input dose | 99.2 ± 0.17 % of total uptake | PC3-PIP | 4 hours |
| PSMA-617 | 1355.0 ± 170.2 % of dose/mg protein | 17.51 ± 3.99 % of added activity/10⁶ cells | LNCaP | 2 hours |
Note: Direct comparison of cellular uptake values should be made with caution due to differences in reporting units and experimental conditions between studies.
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)
| Inhibitor | Tumor Uptake (Peak) | Time to Peak Tumor Uptake | Kidney Uptake (24h) | Blood Levels (1h) | Mouse Model |
| CTT1403 | ~46% | 72 hours | Significantly decreased by pre-injection of 2-PMPA | Extended circulation due to albumin binding | PC3-PIP xenograft |
| PSMA-617 | 23.31 ± 0.94% | 4 hours | 1.4 ± 0.4% | 0.68% | LNCaP xenograft |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of PSMA inhibitors.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC50) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Cell Culture: PSMA-expressing cells (e.g., LNCaP or PC3-PIP) are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates. A constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) is added to each well.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., PSMA-617 or CTT1403) is added to the wells to compete for binding with the radiolabeled ligand.
-
Incubation: The plates are incubated to allow binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with ice-cold buffer.
-
Quantification: The amount of bound radioactivity in the cells is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC50 value is determined.
In Vitro Internalization Assay
This assay quantifies the extent to which a radiolabeled ligand is internalized by cells after binding to surface receptors.
-
Cell Preparation: PSMA-expressing cells are seeded in multi-well plates and allowed to adhere.
-
Ligand Incubation: The radiolabeled ligand (e.g., [177Lu]Lu-CTT1403 or [177Lu]Lu-PSMA-617) is added to the cells and incubated at 37°C for various time points to allow for internalization.
-
Surface-Bound Ligand Removal: At each time point, the incubation is stopped, and the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand.
-
Cell Lysis: The cells are then lysed to release the internalized radioligand.
-
Radioactivity Measurement: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately using a gamma counter.
-
Calculation: The internalized fraction is calculated as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Visualizing the Biological Context
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Workflow for preclinical evaluation of PSMA inhibitors.
Caption: PSMA signaling and its impact on cell survival pathways.
Caption: Key differentiating features of CTT1403 and PSMA-617.
Discussion and Future Directions
The preclinical data suggests that CTT1403, with its unique irreversible binding and albumin-binding moiety, exhibits a distinct pharmacokinetic profile compared to PSMA-617. The extended circulation of CTT1403 leads to a higher and more sustained tumor uptake over time.[6] This prolonged exposure at the tumor site may translate to superior therapeutic efficacy, as suggested by the significant tumor growth inhibition and increased survival observed in preclinical models.[6][7]
In contrast, PSMA-617 demonstrates high binding affinity and rapid tumor uptake, followed by relatively faster clearance from the body.[8][9] This characteristic is beneficial for imaging applications and has shown significant therapeutic benefit in clinical settings.
The choice between these or other PSMA-targeted agents will likely depend on the specific clinical application, balancing the need for high tumor radiation dose with potential off-target toxicities. Further clinical investigation is necessary to fully elucidate the therapeutic window and potential advantages of CTT1403's unique pharmacological profile in patients with prostate cancer. The ongoing development of novel PSMA binders with diverse properties underscores the dynamic nature of this therapeutic area and the potential for more personalized and effective treatments for prostate cancer.
References
- 1. CTT1403 | PSMA-Targeted Radiotherapeutic for Prostate Cancer | Cancer Targeted Technology [cancertargetedtechnology.com]
- 2. Cancer Targeted Technology Files Investigational New Drug Application for CTT1403, a Novel Radiotherapeutic Drug for Prostate Cancer [cancertargetedtechnology.com]
- 3. benchchem.com [benchchem.com]
- 4. PSMA-Targeting Imaging and Theranostic Agents—Current Status and Future Perspective [mdpi.com]
- 5. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177-Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Treatment Efficacy of 177Lu-PSMA-617 with the Conjugation of an Albumin-Binding Motif: Preclinical Dosimetry and Endoradiotherapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel PSMA-Targeted Theranostic Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel Prostate-Specific Membrane Antigen (PSMA)-targeted theranostic agent is a critical step in the pipeline of new treatments for prostate cancer. This guide provides a framework for the objective comparison of a new agent, such as "PSMA binder-3," against established alternatives, supported by essential experimental data and detailed methodologies.
The landscape of PSMA-targeted theranostics is rapidly evolving. While agents like PSMA-617 and PSMA-I&T have paved the way and shown significant clinical utility, the quest for agents with improved tumor-to-organ ratios, enhanced therapeutic efficacy, and better safety profiles is ongoing.[1][2][3] This has led to the development of novel binders, including those with modifications like albumin-binding moieties to enhance pharmacokinetic properties.[1][4][5][6][7][8]
This guide will use PSMA-617 and a representative albumin-binding PSMA ligand as benchmarks for comparison, outlining the key validation parameters necessary to evaluate a new entity like this compound.
Data Presentation: A Comparative Analysis
A direct quantitative comparison is fundamental for assessing the potential of a new PSMA binder. The following table summarizes key performance indicators for established PSMA-targeted agents. A new agent like this compound should be evaluated against these benchmarks.
| Parameter | PSMA-617 | Albumin-Binding PSMA Ligand (representative) | This compound | Reference |
| Binding Affinity (IC50, nM) | 2.3 ± 0.9 | 0.12 - 11.24 | Data Needed | [9] |
| In Vitro Cell Uptake (%ID/10^6 cells) | ~15% (LNCaP cells, 1h) | 54-58% (PC-3 PIP cells, 24h) | Data Needed | [4] |
| Tumor Uptake (%ID/g, in vivo) | ~10-15% (24h p.i.) | Up to ~70% (24h p.i.) | Data Needed | [9][10] |
| Tumor-to-Kidney Ratio (24h p.i.) | ~1 | ~0.5 - 1 | Data Needed | [4][6] |
| Tumor-to-Blood Ratio (24h p.i.) | >100 | ~5-10 | Data Needed | [4] |
| Therapeutic Efficacy | Significant tumor growth delay | Enhanced tumor growth delay compared to PSMA-617 | Data Needed | [4] |
p.i. = post-injection
Experimental Protocols: Methodologies for Validation
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in the validation of a PSMA theranostic agent.
Radiochemistry
-
Radiolabeling: The PSMA binder is labeled with a suitable radionuclide (e.g., Lutetium-177 for therapy, Gallium-68 for PET imaging). The binder is incubated with the radionuclide at an optimized temperature and pH in the presence of a suitable buffer.
-
Quality Control: Radiochemical purity is determined using methods like radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to ensure that the radionuclide is efficiently incorporated into the binder and that minimal free radionuclide is present.
In Vitro Assays
-
Cell Lines: PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC-3 PIP) and a PSMA-negative control cell line (e.g., PC-3 flu) are used.
-
Binding Affinity and Specificity: Competitive binding assays are performed by incubating a constant concentration of the radiolabeled binder with increasing concentrations of the non-radiolabeled binder ("cold" ligand) in PSMA-positive cells. The concentration that inhibits 50% of the specific binding (IC50) is determined.
-
Cellular Uptake and Internalization: PSMA-positive cells are incubated with the radiolabeled binder for various time points. To differentiate between membrane-bound and internalized radioligand, the cell surface-bound activity is stripped using an acidic buffer. The internalized fraction is then measured using a gamma counter.
In Vivo Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with PSMA-positive and PSMA-negative tumor cells to generate xenografts.
-
Biodistribution Studies: The radiolabeled binder is administered to tumor-bearing mice. At selected time points post-injection, animals are euthanized, and organs of interest (tumor, kidneys, liver, spleen, blood, muscle, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
PET/CT or SPECT/CT Imaging: Mice are imaged at various time points post-injection of the radiolabeled binder to visualize the in vivo distribution and tumor targeting.
-
Therapeutic Efficacy Studies: Tumor-bearing mice are treated with a therapeutic dose of the radiolabeled binder. Tumor growth is monitored over time and compared to a control group receiving a vehicle or a non-targeting radiopharmaceutical. Survival rates are also monitored.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams illustrating key biological pathways and experimental procedures provide a clear visual summary for researchers.
Caption: Experimental workflow for the validation of a novel PSMA theranostic agent.
References
- 1. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prostate.org.au [prostate.org.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 177 Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. 177Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsna.org [pubs.rsna.org]
Correlating PSMA Binder Uptake with PSMA Expression Levels: A Comparative Guide
A Note on "PSMA binder-3": The specific compound "this compound" is not prominently identified in the available scientific literature. Therefore, this guide will focus on the well-characterized and FDA-approved Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand, [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto™) , as a primary example. We will compare its performance with other notable PSMA binders to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer due to its overexpression on the surface of cancer cells.[1] This has led to the development of various PSMA-targeted binders, which can be labeled with radioisotopes for imaging (theranostics) or therapy.[1][2] A crucial aspect of developing and evaluating these binders is understanding the correlation between their uptake in tumors and the level of PSMA expression. This guide provides a comparative analysis of PSMA binder uptake with supporting experimental data and methodologies.
Mechanism of Action of PSMA-Targeted Radioligands
PSMA-targeted radioligands are precision cancer treatments that combine a targeting compound (the PSMA binder) with a therapeutic or diagnostic radioisotope.[3] After administration, the binder targets and attaches to PSMA-expressing prostate cancer cells.[3] Once bound, the radioisotope emits radiation that can either be detected for imaging purposes or can damage and kill the tumor cells.[3][4]
Caption: Mechanism of PSMA-targeted radioligand action.
Comparative Analysis of PSMA Binder Uptake and PSMA Expression
The uptake of a PSMA binder is influenced by several factors, including its binding affinity to PSMA, its pharmacokinetic properties, and the level of PSMA expression on tumor cells. While a positive correlation between PSMA expression and radioligand uptake is generally observed, this relationship can be heterogeneous.[5][6]
Quantitative Comparison of PSMA Binders
The following table summarizes key performance metrics for several PSMA binders based on preclinical studies.
| Binder | Isotope | Cell Line | Binding Affinity (Ki or KD) | Tumor Uptake (%ID/g or %IA/g) | Key Findings |
| [¹⁷⁷Lu]Lu-PSMA-617 | ¹⁷⁷Lu | PC-3 PIP | Not specified in these results | ~6.2 ± 0.1%ID/g at 24h[7] | FDA-approved; serves as a benchmark.[7] |
| [¹⁷⁷Lu]Lu-rhPSMA-10.1 | ¹⁷⁷Lu | Not specified | 2.8 nM (binding affinity)[7] | 8.6–11.6%ID/g over 24h[7] | Shows faster kidney clearance compared to other binders.[7] |
| [¹⁷⁷Lu]Lu-rhPSMA-10.2 | ¹⁷⁷Lu | Not specified | 3.6 nM (binding affinity)[7] | 8.6–11.6%ID/g over 24h[7] | Similar tumor uptake to rhPSMA-10.1 but with slower kidney clearance.[7] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | ¹⁷⁷Lu | PC-3 PIP | 23 ± 1 nM (KD)[8] | 69 ± 13% IA/g at 4h[8] | Transthyretin binder concept enhances blood retention and tumor uptake.[8] |
| [⁶⁴Cu]Cu-PSMA-ALB-89 | ⁶⁴Cu | PC-3 PIP | Not specified | 97.1 ± 7.01% IA/g at 24h[9] | Albumin-binding ligand with high tumor accumulation.[9] |
| CTT1403 | ¹⁷⁷Lu | PC-3 PIP | Not specified | Continues to increase up to 168h post-injection[10] | Albumin-binding moiety increases circulating half-life and tumor uptake.[10][11] |
Correlation with PSMA Expression
Studies have shown a moderate to strong correlation between the uptake of PSMA-ligands, as measured by PET imaging (e.g., SUVmax), and the expression of PSMA protein, determined by immunohistochemistry (IHC).[12][13] However, this correlation can be influenced by tumor heterogeneity, with some tumor regions showing high PSMA expression but variable ligand uptake.[5][6] For instance, one study found a significant correlation between [⁶⁸Ga]Ga-PSMA-11 uptake and ISUP Grade Groups in prostate cancer.[12] Another study observed that lower SUVmax values on PSMA-PET scans were associated with tumors having areas negative for PSMA expression (PSMA%neg), an infiltrative growth pattern, and smaller size.[14]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of typical experimental protocols used in the evaluation of PSMA binders.
In Vitro Cell Uptake and Internalization Assays
-
Cell Lines: PSMA-positive cell lines (e.g., PC-3 PIP) and PSMA-negative control cell lines (e.g., PC-3 flu) are commonly used.[8][15]
-
Radioligand Incubation: Cells are incubated with the radiolabeled PSMA binder at 37°C for various time points (e.g., 2 to 4 hours).[8]
-
Measurement of Uptake: After incubation, cells are washed to remove unbound radioligand. The cell-associated radioactivity is then measured using a gamma counter to determine the percentage of the total added activity that was taken up by the cells.[8]
-
Internalization Assay: To differentiate between membrane-bound and internalized radioligand, cells are treated with an acidic buffer to strip surface-bound activity. The internalized fraction is then measured.[8]
-
Blocking Studies: To confirm PSMA-specific binding, a parallel experiment is conducted where cells are co-incubated with an excess of a non-radiolabeled PSMA inhibitor.[15]
In Vivo Biodistribution Studies in Animal Models
-
Animal Models: Tumor-bearing mice, typically with xenografts of human prostate cancer cell lines (e.g., PC-3 PIP), are used.[8][9]
-
Radioligand Administration: The radiolabeled PSMA binder is administered to the mice, usually via intravenous injection.[9]
-
Tissue Harvesting and Measurement: At various time points post-injection (p.i.), animals are euthanized, and tissues of interest (tumor, blood, kidneys, liver, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.[7][9]
-
Data Expression: The uptake in each tissue is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or injected activity per gram (%IA/g).[7][9]
Experimental Workflow for PSMA Binder Evaluation
The development and evaluation of new PSMA binders typically follow a structured workflow, from initial in vitro characterization to in vivo validation.
Caption: Typical workflow for evaluating PSMA binders.
Alternative Imaging Modalities for PSMA-Negative Prostate Cancer
It is important to note that a subset of prostate cancers (around 5-10%) do not express PSMA and are therefore not suitable for PSMA-targeted imaging or therapy.[6] For these cases, alternative PET tracers are available, including:
-
¹⁸F-Fluciclovine (Axumin™): Targets amino acid transport.[16]
-
¹¹C-Choline: Targets cell membrane synthesis.[16]
-
¹⁸F-FDG: A glucose analog that measures metabolic activity, though it is less specific for prostate cancer.[16]
MRI also plays a crucial role in imaging the prostate itself and can be used in conjunction with PET scans to provide a comprehensive picture.[17]
References
- 1. What are PSMA modulators and how do they work? [synapse.patsnap.com]
- 2. Potential Targets Other Than PSMA for Prostate Cancer Theranostics: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical comparison of [177Lu]Lu-rhPSMA-10.1 and [177Lu]Lu-rhPSMA-10.2 for endoradiotherapy of prostate cancer: biodistribution and dosimetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thno.org [thno.org]
- 11. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential synergy between PSMA uptake and tumour blood flow for prediction of human prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What’s behind 68Ga-PSMA-11 uptake in primary prostate cancer PET? Investigation of histopathological parameters and immunohistochemical PSMA expression patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of PSMA Binder-3: A Guide for Laboratory Professionals
The proper disposal of Prostate-Specific Membrane Antigen (PSMA) binders is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the correct procedures is paramount to protect both personnel and the environment. This guide provides essential information on the safe and compliant disposal of PSMA binder-3, with a focus on both radiolabeled and non-radiolabeled compounds.
The disposal protocol for a PSMA binder is fundamentally determined by its nature: whether it is radioactive or not. Given that "this compound" is a general term, this guide will address the procedures for both scenarios. For specific, non-radioactive compounds, the manufacturer's Safety Data Sheet (SDS) is the primary and most authoritative source for disposal information.
Disposal of Radiolabeled PSMA Binders
A significant portion of research and clinical application involving PSMA binders utilizes radiolabeling, with Lutetium-177 (¹⁷⁷Lu) being a common isotope. The disposal of waste contaminated with these substances is governed by regulations concerning radioactive materials.
For laboratories and medical facilities, the standard procedure for managing radioactive waste from therapies like ¹⁷⁷Lu-PSMA-617 is through decay-in-storage (DIS).[1] This involves:
-
Segregation : All waste contaminated with the radiopharmaceutical, including vials, syringes, and personal protective equipment (PPE), must be segregated into clearly labeled radioactive waste containers.
-
Storage : These containers are then moved to a dedicated and shielded DIS facility.
-
Decay : The waste is stored for a period sufficient for the radioactivity to decay to background levels. The half-life of ¹⁷⁷Lu is approximately 6.73 days, so storage for 10 half-lives (about 67.3 days) is a common practice to ensure decay to less than 0.1% of the original activity.
-
Monitoring : Before disposal as regular waste, the material must be monitored with a radiation survey meter to confirm that its radioactivity is indistinguishable from the natural background radiation.
-
Disposal : Once confirmed to be at background levels, the waste can be disposed of through the appropriate non-radioactive waste stream.[1]
It is also important to be aware of any long-lived impurities that may be present in the radioisotope, as this could affect the required storage time and disposal method.[1]
For patients who have received treatment with radiopharmaceuticals like ¹⁷⁷Lu-PSMA-617, specific guidance is provided for the disposal of contaminated solid waste, such as incontinence pads. The primary route of excretion for these therapies is through urine.[2][3] Studies have evaluated the radiation exposure risks associated with different disposal methods for patient-generated waste. The recommended and most pragmatic approach is to dispose of this waste in the standard household waste stream.[2][4] This method has been found to significantly reduce the radiation dose to household members compared to storing the waste at home for decay.[2][3]
Here is a comparison of the estimated radiation exposure for different disposal options for a 7.4 GBq treatment of ¹⁷⁷Lu-PSMA-617:
| Waste Management Option | Estimated Excess Effective Dose to Household Member (μSv) | Estimated Excess Effective Dose to Sanitation Worker (μSv) |
| Option A: Retain waste at home for radioactive decay | ~330 | - |
| Option B: Immediate disposal in the normal household waste stream | 36 | ~10.3 |
| Option C: Patient retains waste for pickup by a licensed entity (often not feasible) | - | - |
Data sourced from studies on Lu-PSMA-617 waste management.[2][3]
The data clearly indicates that immediate disposal into the household waste stream results in a nearly 10-fold reduction in radiation exposure to household members with only a marginal increase for sanitation workers relative to natural background radiation.[2]
Disposal Workflow for Radiolabeled PSMA Binder Waste
The following diagram illustrates the decision-making process for the disposal of waste contaminated with radiolabeled PSMA binders.
Disposal of Non-Radiolabeled this compound
If "this compound" is a non-radioactive chemical compound used in a research setting, its disposal must follow standard procedures for chemical waste. The most critical document for determining the correct disposal method is the Safety Data Sheet (SDS) provided by the manufacturer.
General Steps for Disposal of Chemical Waste:
-
Consult the SDS : Section 13 of the SDS, "Disposal considerations," will provide specific instructions for the disposal of the chemical and its contaminated packaging.
-
Waste Characterization : Determine if the waste is hazardous. The SDS will indicate if the compound is flammable, corrosive, reactive, or toxic.
-
Segregation : Do not mix incompatible waste streams. This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Labeling : The waste container must be clearly labeled with its contents (e.g., "Waste this compound in [solvent]"), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.
-
Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Empty Containers : The disposal of empty containers that held the chemical should also follow the guidance in the SDS and institutional protocols. Some containers may need to be triple-rinsed before disposal.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium‐177 prostate‐specific membrane antigen (PSMA) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. captions.snmmi.org [captions.snmmi.org]
Personal protective equipment for handling PSMA binder-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PSMA binder-3. The following procedures are based on best practices for managing potent, biologically active compounds in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protection is paramount. Always consult your institution's safety guidelines and conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE) Levels
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific handling procedures and the potential for aerosol generation or direct contact. The following table summarizes the general levels of PPE as defined by regulatory bodies like the US Environmental Protection Agency (EPA).[1]
| PPE Level | Description | Typical Ensemble |
| Level D | Minimum protection; used for nuisance-level hazards. Not suitable for handling concentrated this compound. | Coveralls, safety glasses, chemical-resistant gloves, and steel-toe boots or shoes.[1] |
| Level C | Required when the concentration and type of airborne substance are known and criteria for air-purifying respirators are met.[1] | Full-face or half-mask air-purifying respirator, chemical-resistant clothing (coveralls, splash suit), inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2] |
| Level B | Required when the highest level of respiratory protection is needed with a lesser level of skin protection.[1] | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2] |
| Level A | Highest level of respiratory, skin, and eye protection needed.[1][2] | Positive-pressure, full-facepiece SCBA, totally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2] |
For handling this compound, a minimum of Level C protection is recommended, with the potential for escalation to Level B depending on the risk assessment of the specific procedure.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator with appropriate cartridges for solutions). | To prevent inhalation of airborne particles or aerosols.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[2][3] | To protect against splashes and airborne particles. |
| Skin and Body Protection | A full-length lab coat is mandatory. Chemical-resistant clothing such as coveralls or a splash suit is recommended. | To prevent skin contact with the compound.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.[3][4][5] | To provide a barrier against direct skin contact. |
| Footwear | Closed-toe shoes that fully cover the feet are required. | To protect against spills.[3] |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline a recommended operational plan.
Procedural Steps:
-
Preparation:
-
Risk Assessment: Before any handling, perform a thorough risk assessment to identify potential hazards and determine the appropriate level of PPE.
-
Don PPE: Put on all required personal protective equipment as determined by the risk assessment.
-
Prepare Containment Area: All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[3] Ensure the work area is clean and uncluttered.
-
-
Handling:
-
Weighing and Solution Preparation: Use anti-static tools and a dedicated weighing vessel for powdered compounds. Prepare solutions by carefully dissolving the compound in a suitable solvent.
-
Experimental Use: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Emergency Steps:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area and notify your institution's safety officer. Follow established procedures for hazardous chemical spills.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
